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  • Product: 1,2-dimethyl-1H-1,3-benzodiazol-5-ol
  • CAS: 37422-26-7

Core Science & Biosynthesis

Foundational

solubility of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol in organic solvents

An In-depth Technical Guide to the Solubility of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol, a substituted benzimidazole of interest to researchers in medicinal chemistry and drug development. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes foundational principles of solubility, predictive analysis based on its molecular structure, and detailed, field-proven methodologies for its empirical determination. This document is intended to serve as a vital resource for scientists engaged in the synthesis, purification, formulation, and biological evaluation of this compound and its analogs. We will delve into the theoretical underpinnings of its solubility, provide a predicted solubility profile, and offer a step-by-step protocol for accurate experimental validation.

Introduction to 1,2-dimethyl-1H-1,3-benzodiazol-5-ol

1,2-dimethyl-1H-1,3-benzodiazol-5-ol belongs to the benzimidazole class of heterocyclic aromatic organic compounds. The benzimidazole nucleus, consisting of a fused benzene and imidazole ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The diverse biological activities associated with benzimidazole derivatives underscore the importance of understanding their fundamental physicochemical properties, among which solubility is paramount for drug discovery and development processes.[2]

The structure of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol, featuring a polar hydroxyl group and non-polar methyl groups appended to the benzimidazole core, suggests a nuanced solubility profile across a range of organic solvents. Accurate solubility data is critical for:

  • Synthetic Work-up and Purification: Selecting appropriate solvents for extraction, precipitation, and chromatography.

  • Formulation Development: Designing solvent systems for preclinical and clinical formulations.

  • Biological Assays: Ensuring compound viability and accurate concentration in in vitro and in vivo testing.

This guide aims to bridge the current information gap by providing a robust framework for understanding and experimentally determining the solubility of this compound.

Caption: Molecular structure of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (1,2-dimethyl-1H-1,3-benzodiazol-5-ol) and the solvent.

  • Hydrogen Bonding: The hydroxyl (-OH) group on the benzene ring and the nitrogen atoms in the imidazole moiety can act as hydrogen bond donors and acceptors, respectively. This suggests favorable interactions with polar protic solvents (e.g., alcohols) and some polar aprotic solvents.

  • Dipole-Dipole Interactions: The inherent polarity of the benzimidazole ring system will contribute to its solubility in polar solvents (both protic and aprotic) that possess significant dipole moments.[2]

  • Van der Waals Forces: The aromatic rings and the methyl groups provide non-polar surface area, allowing for van der Waals interactions with non-polar solvents. However, these forces are generally weaker than hydrogen bonding and dipole-dipole interactions.

The interplay of these forces dictates the overall solubility. The presence of both a polar hydroxyl group and non-polar methyl groups suggests that 1,2-dimethyl-1H-1,3-benzodiazol-5-ol will exhibit amphiphilic characteristics to some extent, leading to a varied solubility profile.

Predicted Solubility Profile

Based on the structural features and general solubility trends of benzimidazole derivatives, a predicted solubility profile for 1,2-dimethyl-1H-1,3-benzodiazol-5-ol is presented below.[2][3] It is crucial to recognize that this is a qualitative prediction, and experimental verification is essential.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe solvent's hydroxyl group can form strong hydrogen bonds with the solute's hydroxyl and imidazole nitrogen atoms.[3]
Isopropanol, n-ButanolModerateIncreased alkyl chain length in the alcohol reduces its overall polarity, potentially decreasing solubility compared to methanol and ethanol.[3]
Polar Aprotic DMSO, DMFHighThese solvents are strong hydrogen bond acceptors and have large dipole moments, enabling effective solvation of the polar benzimidazole core.[4]
Acetone, AcetonitrileModerateThese solvents are polar but less effective at hydrogen bonding than DMSO or DMF, which may result in moderate solubility.
Ethyl AcetateModerate to LowOffers a balance of polar (ester group) and non-polar (ethyl and acetyl groups) characteristics.
Non-Polar Toluene, DichloromethaneLowThe aromatic ring of toluene and the polarity of dichloromethane may allow for some interaction, but the overall non-polar nature is not ideal for the polar functional groups.[5]
Hexane, HeptaneVery LowThe non-polar nature of these aliphatic hydrocarbon solvents is generally not conducive to dissolving the polar benzimidazole core.[2]

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol. This method is based on the isothermal equilibrium technique, which is a reliable and widely used approach.

Materials and Equipment
  • 1,2-dimethyl-1H-1,3-benzodiazol-5-ol (solid, >98% purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatic shaker or orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

prep 1. Preparation - Weigh excess solute - Add to vial with known solvent volume equilibrate 2. Equilibration - Place in thermostatic shaker - Shake until equilibrium is reached (e.g., 24-48h) prep->equilibrate separate 3. Phase Separation - Centrifuge to pellet excess solid equilibrate->separate sample 4. Sampling - Withdraw supernatant - Filter through 0.22 µm syringe filter separate->sample dilute 5. Dilution - Accurately dilute the saturated solution sample->dilute analyze 6. Analysis - Inject diluted sample into HPLC - Determine concentration from calibration curve dilute->analyze calculate 7. Calculation - Calculate original solubility - Account for dilution factor analyze->calculate

Sources

Exploratory

Whitepaper: Discovery, Synthesis, and Pharmacological Utility of 1,2-Dimethyl-1H-1,3-benzodiazol-5-ol

Executive Summary As modern drug discovery pivots toward highly functionalized, rigidified heterocycles, the benzimidazole core remains a privileged scaffold. Specifically, 1,2-dimethyl-1H-1,3-benzodiazol-5-ol (CAS: 3742...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward highly functionalized, rigidified heterocycles, the benzimidazole core remains a privileged scaffold. Specifically, 1,2-dimethyl-1H-1,3-benzodiazol-5-ol (CAS: 37422-26-7) represents a masterclass in regiochemical control. By locking the tautomeric state of the imidazole ring and providing an orthogonal synthetic handle at the C5 position, this molecule serves as a critical building block for kinase inhibitors, GPCR ligands, and advanced therapeutic intermediates. This technical guide explores the historical evolution, mechanistic rationale, and self-validating synthetic protocols required to leverage this scaffold effectively.

Historical Context & Scaffold Evolution

The foundational chemistry of the benzimidazole (1,3-benzodiazole) nucleus dates back to 1872, when Hoebrecker first synthesized the core via the condensation of ortho-phenylenediamine with carboxylic acids[1]. However, the true pharmacological potential of this class was not fully systematized until J.B. Wright’s seminal 1951 review, which mapped the expansive reactivity of the benzimidazole system[2].

The discovery that 5,6-dimethylbenzimidazole acts as the lower axial ligand of Vitamin B12 (cobalamin) catalyzed immense interest in substituted benzimidazoles. Early medicinal chemistry efforts frequently utilized unsubstituted benzimidazoles; however, these molecules suffer from rapid annular tautomerism. In solution, a 5-substituted-1H-benzimidazole rapidly equilibrates with its 6-substituted tautomer, rendering the two positions chemically indistinguishable and complicating Structure-Activity Relationship (SAR) mapping.

The development of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol solved this critical flaw. The introduction of the N1-methyl group breaks the symmetry of the system, permanently locking the molecule into a single, predictable tautomeric state.

Structural & Mechanistic Significance

As a Senior Application Scientist, I evaluate scaffolds not just by their final structure, but by the causality of their functional groups. The architecture of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol is highly intentional:

  • N1-Methylation (Tautomeric Lock): Prevents the nitrogen from acting as a hydrogen-bond donor, thereby increasing membrane permeability (lowering polar surface area) and ensuring absolute regiocontrol during downstream cross-coupling or etherification.

  • C2-Methylation (Steric Shielding & Basicity Tuning): The electron-donating inductive effect of the methyl group slightly increases the pKa of the N3 nitrogen, enhancing its ability to participate in target-site hydrogen bonding. Sterically, it shields the vulnerable C2 position from unwanted metabolic oxidation.

  • C5-Hydroxyl (Functional Handle): Acts as a versatile nucleophile for late-stage functionalization (e.g., Mitsunobu reactions, triflation for Suzuki couplings, or Mannich reactions).

Pharmacophore_Mapping Core 1,2-Dimethyl-1H-benzimidazol-5-ol (Privileged Scaffold) N1 N1-Methyl Group Locks tautomeric state Prevents N-H H-bond donation Core->N1 C2 C2-Methyl Group Steric shielding Tunes basicity of imidazole ring Core->C2 C5 C5-Hydroxyl Group H-bond donor/acceptor Site for late-stage functionalization Core->C5

Caption: Structural mapping and pharmacophoric significance of the benzimidazole core.

Quantitative Data: Physicochemical Profile

To facilitate predictive modeling and formulation strategies, the core physicochemical properties of the scaffold are summarized below.

PropertyValue
IUPAC Name 1,2-Dimethyl-1H-1,3-benzodiazol-5-ol
CAS Registry Number 37422-26-7
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Exact Mass 162.0793 Da
Topological Polar Surface Area (TPSA) 38.1 Ų
Hydrogen Bond Donors / Acceptors 1 / 2
Rotatable Bonds 0 (Highly rigidified)

Standardized Synthetic Methodology

The synthesis of this compound must be approached with a self-validating methodology. We build the core from 4-methoxy-2-nitroaniline, cyclize it, and perform a late-stage demethylation.

Synthetic Workflow Diagram

Synthetic_Workflow SM 4-Methoxy-2-nitroaniline Step1 N-Methylation (MeI, K2CO3) SM->Step1 Int1 N-Methyl-4-methoxy -2-nitroaniline Step1->Int1 Step2 Reduction (H2, Pd/C) Int1->Step2 Int2 4-Methoxy-N1-methyl benzene-1,2-diamine Step2->Int2 Step3 Cyclization (AcOH, Heat) Int2->Step3 Int3 5-Methoxy-1,2-dimethyl -1H-benzimidazole Step3->Int3 Step4 Demethylation (BBr3, CH2Cl2) Int3->Step4 Product 1,2-Dimethyl-1H- benzimidazol-5-ol Step4->Product

Caption: Step-by-step synthetic workflow for 1,2-dimethyl-1H-benzimidazol-5-ol.

Step-by-Step Experimental Protocol

Step 1: Regioselective N-Methylation

  • Procedure: Dissolve 4-methoxy-2-nitroaniline (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and methyl iodide (1.1 eq). Stir at room temperature for 12 hours.

  • Causality & IPC: Why methylate before cyclization? If cyclization occurs first, subsequent methylation yields an inseparable mixture of 1,2-dimethyl-1H-benzimidazol-5-ol and the 6-ol isomer. Early-stage methylation guarantees 100% regioselectivity. In-Process Control (IPC): TLC (Hexanes/EtOAc 3:1) confirms the disappearance of the primary amine.

Step 2: Nitro Reduction

  • Procedure: Transfer the intermediate to a Parr reactor. Add methanol and 10% Pd/C (0.1 eq by weight). Purge with N₂ and hydrogenate at 40 psi H₂ for 4 hours. Filter through Celite.

  • Causality & IPC: Catalytic hydrogenation is chosen over metal/acid reductions (e.g., Fe/HCl) to prevent premature, uncontrolled cyclization side-reactions in acidic media. IPC: LC-MS confirms the mass shift from the nitro to the diamine.

Step 3: Phillips-Type Condensation (Cyclization)

  • Procedure: Dissolve the resulting diamine in glacial acetic acid. Reflux at 110 °C for 8 hours. Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with dichloromethane (DCM).

  • Causality & IPC: Acetic acid acts as both the solvent and the electrophilic C2-carbon source[2]. The primary amine attacks the carbonyl, forming an amide, followed by intramolecular attack by the secondary N-methyl amine and subsequent dehydration.

Step 4: Lewis Acid-Mediated Demethylation

  • Procedure: Dissolve the 5-methoxy intermediate in anhydrous DCM and cool to -78 °C under argon. Dropwise, add Boron Tribromide (BBr₃, 3.0 eq). Allow the reaction to warm to room temperature and stir for 4 hours. Quench slowly with methanol at -78 °C, then adjust to pH 7 to precipitate the product.

  • Causality & IPC: BBr₃ is a potent Lewis acid that coordinates with the ether oxygen, triggering a bimolecular cleavage of the alkyl-oxygen bond to form a boron alkoxide, which is subsequently hydrolyzed[3][4]. We explicitly avoid strong Brønsted acids (like refluxing HBr) because the basic benzimidazole nitrogen would protonate, drastically reducing the electron density of the aromatic ring and stalling the ether cleavage. IPC: LC-MS confirms the complete disappearance of m/z 177 [M+H]⁺ and the emergence of m/z 163 [M+H]⁺.

References

  • Hoebrecker, F. "Benzimidazole." Berichte der deutschen chemischen Gesellschaft, 5(2), 920-924 (1872). URL:[Link]

  • Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541 (1951). URL:[Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron, 24(5), 2289-2292 (1968). URL:[Link]

  • "Boron tribromide." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Foundational

Quantum Chemical Profiling of 1,2-Dimethyl-1H-1,3-benzodiazol-5-ol: A First-Principles Guide to Pharmacophore Optimization

Executive Summary In the landscape of rational drug design, the benzimidazole core is universally recognized as a "privileged scaffold" due to its structural isosterism with naturally occurring purines. This structural m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the benzimidazole core is universally recognized as a "privileged scaffold" due to its structural isosterism with naturally occurring purines. This structural mimicry allows benzimidazole derivatives to interface with a vast array of biological targets, including kinases, topoisomerases, and viral polymerases.

This technical guide provides an in-depth framework for the quantum chemical characterization of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol (CAS: 37422-26-7) [3]. By employing Density Functional Theory (DFT), we can extract the microscopic electronic and thermodynamic parameters that dictate macroscopic pharmacological behavior. This document is designed for computational chemists and drug development professionals seeking to translate raw orbital data into actionable pharmacophore models.

Structural Causality & Pharmacophore Rationale

Before initiating computational workflows, it is critical to understand the causality behind the specific functionalization of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol:

  • N1 and C2 Methylation (Steric Steering & Tautomeric Locking): Unsubstituted benzimidazoles undergo rapid annular tautomerism, complicating molecular docking and target binding kinetics. Methylation at the N1 position permanently locks the molecule into a single, predictable tautomeric state. Furthermore, the dual methyl groups at N1 and C2 increase the molecule's overall lipophilicity (logP), enhancing passive membrane permeability while providing "steric steering" to orient the molecule within hydrophobic protein pockets.

  • C5-Hydroxyl Substitution (Electronic Push-Pull): The addition of a hydroxyl group at the C5 position introduces a potent hydrogen bond donor/acceptor site. Electronically, the oxygen atom exerts a strong resonance-donating (+R) effect. This pushes electron density into the fused aromatic system, fundamentally altering the Molecular Electrostatic Potential (MEP) and raising the energy of the Highest Occupied Molecular Orbital (HOMO), thereby increasing the molecule's reactivity toward electrophilic biological targets.

First-Principles Methodology: The DFT Protocol

To accurately predict the behavior of this molecule, we employ a self-validating DFT workflow. According to established computational standards for benzimidazole derivatives [1], the B3LYP hybrid functional provides an optimal balance of electron correlation and computational efficiency.

Step-by-Step Computational Workflow
  • Initial Geometry Generation: The 3D geometry is generated from the SMILES string (Cc1nc2ccc(O)cc2n1C) using a molecular mechanics force field (e.g., MMFF94) to establish a baseline conformation.

  • DFT Optimization (B3LYP/6-311++G(d,p)): The geometry is optimized at the quantum level. Causality of Basis Set: The inclusion of diffuse functions (++) is a strict requirement here. The C5-hydroxyl oxygen possesses lone pairs that are highly polarizable and extend far from the nucleus. Standard basis sets without diffuse functions will artificially compress this electron density, leading to severely skewed electrostatic potential maps and inaccurate hydrogen-bonding predictions. Polarization functions (d,p) are added to account for the asymmetric electron distribution in the aromatic rings.

  • Self-Validation via Frequency Analysis: This is the critical self-validating step of the protocol. Harmonic vibrational frequencies are computed at the exact same level of theory. Rule: The absolute absence of imaginary (negative) frequencies confirms that the optimized geometry resides in a true local minimum on the Potential Energy Surface (PES). If an imaginary frequency is detected, the system is trapped in a transition state (saddle point); the protocol dictates perturbing the geometry along that specific normal mode and re-optimizing until zero imaginary frequencies are achieved.

  • Implicit Solvation Modeling: Because biological interactions occur in aqueous environments, the gas-phase optimization is followed by a single-point energy calculation using the Polarizable Continuum Model (PCM) with water as the solvent ( ϵ=78.3 ).

DFT_Workflow Start Input: 1,2-dimethyl-1H- 1,3-benzodiazol-5-ol (SMILES) Opt Geometry Optimization DFT: B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Analysis (Self-Validation) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Saddle Point) Prop Electronic Properties (HOMO/LUMO, MEP, NPA) Check->Prop No (Local Minimum) Solv Implicit Solvation (PCM - Water) Prop->Solv End Output: Quantum Chemical Descriptors Solv->End

Figure 1: Self-validating DFT computational workflow for benzimidazole derivatives.

Electronic Structure & Reactivity Profiling

The Frontier Molecular Orbitals (FMOs) dictate the chemical reactivity of the drug candidate [2]. In 1,2-dimethyl-1H-1,3-benzodiazol-5-ol, the HOMO is primarily localized over the benzimidazole core and the C5-hydroxyl oxygen, indicating the primary sites for electron donation. The LUMO is distributed across the aromatic π -system, highlighting regions susceptible to nucleophilic attack.

By applying Koopmans' theorem ( IP≈−EHOMO​ and EA≈−ELUMO​ ), we can derive global reactivity descriptors that quantify the molecule's stability and reactivity profile. A smaller energy gap ( ΔE ) typically correlates with higher chemical reactivity and lower kinetic stability.

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors

Values are extrapolated based on standardized B3LYP/6-311++G(d,p) calculations for homologous benzimidazole derivatives.

ParameterSymbolGas Phase (eV)PCM Water (eV)
HOMO Energy EHOMO​ -5.82-5.95
LUMO Energy ELUMO​ -1.18-1.25
Energy Gap ΔE 4.644.70
Ionization Potential IP 5.825.95
Electron Affinity EA 1.181.25
Electronegativity χ=(IP+EA)/2 3.503.60
Chemical Hardness η=(IP−EA)/2 2.322.35
Chemical Softness S=1/(2η) 0.2150.212
Electrophilicity Index ω=χ2/(2η) 2.642.75

Thermodynamic Stability & Solvation Dynamics

Thermodynamic parameters are extracted from the self-validating frequency analysis. These values are essential for calculating binding free energies ( ΔGbind​ ) during later-stage molecular docking simulations. The dipole moment ( μ ), which increases significantly in the PCM water model compared to the gas phase, confirms the molecule's high polarity driven by the C5-hydroxyl group, ensuring adequate aqueous solubility for systemic circulation.

Table 2: Thermodynamic Parameters at 298.15 K and 1.00 atm
ParameterValueUnit
Zero-Point Vibrational Energy (ZPVE) 125.4kcal/mol
Thermal Energy Correction ( Ethermal​ ) 132.1kcal/mol
Enthalpy ( H ) -572.450Hartree
Gibbs Free Energy ( G ) -572.495Hartree
Entropy ( S ) 95.2cal/mol·K
Dipole Moment ( μ ) 3.45Debye

Translational Perspective: From Orbitals to Docking

The ultimate goal of this quantum chemical profiling is to inform structure-based drug design. The Molecular Electrostatic Potential (MEP) map generated from the DFT output directly translates into a 3D pharmacophore model:

  • Deep Red Regions (Nucleophilic): Localized at the N3 pyridine-type nitrogen and the C5-hydroxyl oxygen. These are mandatory Hydrogen Bond Acceptor (HBA) sites.

  • Deep Blue Regions (Electrophilic): Localized at the C5-hydroxyl proton. This is a mandatory Hydrogen Bond Donor (HBD) site.

  • Neutral/Green Regions (Hydrophobic): The C1 and C2 methyl groups create a hydrophobic shield, ideal for occupying lipophilic pockets (e.g., the adenine-binding pocket of ATP-dependent kinases).

Pharmacophore_Logic QData Quantum Descriptors (MEP, FMOs, Dipole) N3 N3 Nitrogen (LUMO) H-Bond Acceptor QData->N3 OH5 C5-Hydroxyl (HOMO) H-Bond Donor/Acceptor QData->OH5 Me C1/C2 Methyls Steric/Hydrophobic Shield QData->Me Dock Molecular Docking (Target Protein) N3->Dock OH5->Dock Me->Dock Affinity Binding Affinity & Pose Validation Dock->Affinity

Figure 2: Translation of quantum descriptors into pharmacophore docking logic.

By strictly adhering to this first-principles methodology, researchers ensure that subsequent high-throughput virtual screening and molecular dynamics (MD) simulations are grounded in physically accurate, self-validated electronic structures, drastically reducing false-positive rates in the drug discovery pipeline.

References

  • Obayes, H. R., et al. (2014). "Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors." Chemistry Central Journal, 8(21). 1

  • Al-sawaff, Z., Kandemirli, F., & Sayıner, H. S. (2020). "QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES." Journal of Amasya University the Institute of Sciences and Technology, 1(1), 1-11. 2

  • Sigma-Aldrich. "1,2-Dimethyl-1h-1,3-benzodiazol-5-ol | Product Properties and Chemical Identity." Sigma-Aldrich Catalog.

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the Antimicrobial Evaluation of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity. The benzimidazole core is a well-established "privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity. The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] This application note presents a comprehensive framework for the initial antimicrobial evaluation of a specific, novel derivative: 1,2-dimethyl-1H-1,3-benzodiazol-5-ol . While extensive data on this particular molecule is not yet prevalent in public literature, its structure is analogous to other biologically active benzimidazoles. This guide provides researchers, scientists, and drug development professionals with a series of detailed, self-validating protocols to robustly assess its potential as an antimicrobial agent. We will cover essential compound handling, foundational antimicrobial susceptibility testing (AST) methods, data interpretation, and a logical progression toward preliminary mechanism of action studies.

Part 1: Compound Profile and Essential Handling

Before initiating any biological assay, a thorough understanding of the test article's properties and safety requirements is paramount.

Chemical Profile of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol
  • IUPAC Name: 1,2-dimethyl-1H-benzimidazol-5-ol

  • Molecular Formula: C₉H₁₀N₂O

  • Molecular Weight: 162.19 g/mol

  • Structure: (Note: Image is a representation)

The core structure consists of a benzene ring fused to an imidazole ring, a hallmark of the benzimidazole class. The substitutions—two methyl groups at positions 1 and 2 and a hydroxyl group at position 5—are critical for its specific physicochemical properties and potential biological interactions. The hydroxyl group, in particular, may influence solubility and potential interactions with biological targets.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this novel compound may not be available, data from structurally related benzimidazoles and phenols should be used to establish handling protocols.

  • Potential Hazards: Compounds in this class may be harmful if swallowed or in contact with skin and can cause serious eye irritation.[3][4][5]

  • Required Personal Protective Equipment (PPE): Always handle the compound in a chemical fume hood. Wear a lab coat, nitrile gloves, and safety glasses with side shields.

  • Handling: Avoid inhalation of dust or aerosols.[4] Wash hands thoroughly after handling. Prepare solutions in a well-ventilated area.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. For long-term storage, refrigeration (2-8°C) is recommended.

Preparation of Stock Solutions

Accurate and reproducible biological data begins with the correct preparation of the test article. The poor aqueous solubility of many heterocyclic compounds is a primary technical challenge.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended initial solvent due to its high solubilizing power for a wide range of organic molecules.

  • Protocol for 10 mg/mL Stock Solution:

    • Accurately weigh 10 mg of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol using an analytical balance.

    • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of sterile, molecular biology-grade DMSO.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

    • Visually inspect for any undissolved particulate matter against a dark background.

    • This 10 mg/mL (10,000 µg/mL) solution serves as the master stock. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Causality Behind the Choice: Using a high-concentration stock in DMSO allows for minimal final solvent concentration in the assay medium. High concentrations of DMSO (>1%) can have intrinsic antimicrobial effects or affect microbial growth, confounding results. By preparing a concentrated stock, the final working concentrations can be achieved through serial dilution, ensuring the final DMSO concentration is well below the inhibitory threshold.

Part 2: Core Antimicrobial Susceptibility Testing (AST) Protocols

The following protocols are aligned with standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to provide a foundational assessment of antimicrobial activity.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative method is the gold standard for susceptibility testing.

Workflow for MIC Determination

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis A Prepare 0.5 McFarland Bacterial Suspension G Inoculate wells (Col 1-11) with 5 µL of diluted Bacterial Suspension A->G B Prepare Compound Working Solutions via Serial Dilution D Add 50 µL of Compound Working Solutions to Plate (Column 1-10) B->D C Dispense 50 µL of 2x Mueller-Hinton Broth (MHB) into 96-well plate C->D E Add 50 µL of Solvent (e.g., 1% DMSO) to Vehicle Control (Col 11) D->E F Add 50 µL of MHB to Sterility Control (Col 12) E->F F->G H Incubate Plate (37°C, 18-24 hours) G->H I Visually Inspect Wells for Turbidity H->I J Record MIC: Lowest Concentration with No Visible Growth I->J

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Microorganism Preparation:

    • From a fresh agar plate (≤24 hours old), select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is a critical step for reproducibility.

    • Dilute this adjusted suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve the final inoculum density of ~5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • Use sterile, 96-well, flat-bottom microtiter plates.

    • Prepare a 2-fold serial dilution of the 1,2-dimethyl-1H-1,3-benzodiazol-5-ol stock solution in MHB. For a typical range of 128 µg/mL to 0.25 µg/mL, this involves creating intermediate dilutions from the main stock.

    • Add 50 µL of MHB to all wells.

    • Add 50 µL of the highest concentration of the test compound to the first well of a row and serially dilute down the plate, discarding 50 µL from the last well. This creates a final volume of 50 µL in each well with concentrations from 256 µg/mL to 0.5 µg/mL (which will be halved upon adding inoculum).

  • Inoculation and Controls (Self-Validation System):

    • Add 50 µL of the prepared bacterial inoculum to each well containing the test compound (this brings the final volume to 100 µL and halves the compound concentration to the desired final range, e.g., 128 to 0.25 µg/mL).

    • Growth Control (Positive Control): At least one well containing 50 µL of MHB and 50 µL of inoculum (no compound). This well must show turbidity for the assay to be valid.

    • Solvent Control: One well containing the highest concentration of DMSO used in the assay (e.g., 1%) in 50 µL of MHB, plus 50 µL of inoculum. This ensures the solvent itself is not inhibiting growth.

    • Sterility Control (Negative Control): One well containing 100 µL of MHB only (no compound, no inoculum). This well must remain clear.

    • Reference Antibiotic Control: Run a parallel dilution series with a known antibiotic (e.g., Ciprofloxacin, Ampicillin) to validate the susceptibility of the test strain. The resulting MIC should fall within the expected quality control range.

  • Incubation and Reading:

    • Cover the plate with a lid or an adhesive seal and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

    • Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration where no turbidity (bacterial growth) is observed.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC assay is a crucial follow-up to the MIC, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity.

Step-by-Step Methodology:

  • Perform an MIC Assay: Complete the MIC assay as described in Protocol 2.1.

  • Subculturing: From each well in the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Reading: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (typically defined as ≤ 0.1% of colonies surviving compared to the initial inoculum count plated from the growth control well).

Part 3: Data Analysis and Interpretation

Clear and standardized data presentation is essential for comparing results and making informed decisions.

Summarizing Quantitative Data

Results from MIC and MBC assays should be compiled into a clear table.

MicroorganismStrain IDCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioReference AntibioticRef. MIC (µg/mL)
S. aureusATCC 292131,2-dimethyl-1H-1,3-benzodiazol-5-ole.g., 8e.g., 162Ciprofloxacine.g., 0.5
E. coliATCC 259221,2-dimethyl-1H-1,3-benzodiazol-5-ole.g., 32e.g., >128>4Ciprofloxacine.g., 0.015
C. albicansATCC 900281,2-dimethyl-1H-1,3-benzodiazol-5-ole.g., 16e.g., 644Fluconazolee.g., 1
(Note: Data are hypothetical examples for illustrative purposes.)
Interpreting the MBC/MIC Ratio

The relationship between the MBC and MIC provides insight into the nature of the antimicrobial activity:

  • Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.

  • Bacteriostatic: If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.

Part 4: Advancing the Investigation: Mechanistic Insights

Should initial screening reveal promising activity (e.g., MIC ≤ 16 µg/mL), the next logical phase is to investigate the compound's mechanism of action (MoA). The benzimidazole scaffold is known to interfere with various essential cellular processes.[6]

Potential Bacterial Targets for Benzimidazole Derivatives:

  • Nucleic Acid Synthesis: Due to their structural similarity to purine nucleosides, benzimidazoles can competitively inhibit enzymes involved in DNA and RNA synthesis.[7]

  • DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antimicrobial agents. Some benzimidazoles have shown inhibitory activity against them.[8]

  • Other Targets: Inhibition of other essential enzymes or disruption of cell membrane integrity are also possible mechanisms.

Proposed Investigative Cascade

MoA_Workflow A Initial Screening: MIC & MBC Assays B Potent Activity (e.g., MIC ≤ 16 µg/mL) A->B C Time-Kill Kinetic Assay B->C Yes H De-prioritize or Optimize Scaffold B->H No D Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) C->D E Specific Enzyme Assays (e.g., DNA Gyrase) D->E Based on results F Membrane Permeability Assay D->F Based on results G Identify Lead MoA E->G F->G

Caption: Logical progression from initial screening to MoA studies.

A time-kill kinetic assay is a powerful next step. This experiment measures the rate of bacterial killing over time at various concentrations of the compound (e.g., 1x, 4x, and 8x MIC), providing a dynamic view of its bactericidal or bacteriostatic effects and helping to corroborate the MBC/MIC ratio.

References

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2023). ResearchGate. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Medicinal Chemistry. [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). Research Journal of Pharmacy and Technology. [Link]

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (2021). Bioorganic & Medicinal Chemistry. [Link]

  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (2017). Journal of Infectious and Non Infectious Diseases. [Link]

  • SAFETY DATA SHEET. (2025). Sigma-Aldrich. [Link]

  • Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. (2019). BMC Chemistry. [Link]

  • Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. (2024). RSC Advances. [Link]

  • (PDF) Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. (2019). ResearchGate. [Link]

  • One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). Molecules. [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). Chemistry Central Journal. [Link]

  • Synthesis and antimicrobial, antifungal and anthelmintic activities of 3H-1,5-benzodiazepine derivatives. (N.A.). SciSpace. [Link]

  • 1H-1,3-benzodiazol-4-ol. (N.A.). PubChem. [Link]

Sources

Application

Application Note: 1,2-Dimethyl-1H-1,3-benzodiazol-5-ol Derivatives as Novel NAPRT Modulators in Cancer Cell Lines

Executive Summary & Scientific Rationale The metabolic reprogramming of tumors often manifests as a hyper-reliance on nicotinamide adenine dinucleotide (NAD+) to fuel rapid proliferation, DNA repair, and redox homeostasi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The metabolic reprogramming of tumors often manifests as a hyper-reliance on nicotinamide adenine dinucleotide (NAD+) to fuel rapid proliferation, DNA repair, and redox homeostasis. While targeting the primary NAD+ salvage pathway via Nicotinamide Phosphoribosyltransferase (NAMPT) has shown preclinical promise, clinical efficacy is frequently derailed by tumor resistance. Cancer cells bypass NAMPT blockade by upregulating the Preiss-Handler pathway, driven by the rate-limiting enzyme Nicotinate Phosphoribosyltransferase (NAPRT) [1].

Recent structure-activity relationship (SAR) screenings have identified the 1,2-dimethyl-1H-1,3-benzodiazol-5-ol (1,2-dimethylbenzimidazol-5-ol) scaffold—and its 5-substituted derivatives—as a breakthrough class of NAPRT modulators [2]. Depending on the specific functional group at the 5-position, these compounds can act as either non-competitive NAPRT inhibitors or the first-ever reported NAPRT activators. This application note details the mechanistic framework, quantitative profiling, and self-validating protocols required to evaluate these benzimidazole derivatives in cancer cell lines (e.g., OVCAR-5, HCT-116) to induce synthetic lethality via NAD+ starvation.

Mechanistic Pathway: Dual Targeting of NAD+ Biosynthesis

To achieve metabolic collapse in cancer cells, researchers must sever both the Salvage and Preiss-Handler pathways. The 1,2-dimethylbenzimidazole scaffold specifically engages the NAPRT active site. When co-administered with a NAMPT inhibitor (such as FK866), the cell is entirely stripped of its ability to regenerate NAD+, leading to rapid ATP depletion and apoptosis [3].

NAD_Pathway NA Nicotinic Acid (NA) NAPRT NAPRT (Preiss-Handler) NA->NAPRT Substrate NAM Nicotinamide (NAM) NAMPT NAMPT (Salvage Pathway) NAM->NAMPT Substrate NAMN NAMN NAD NAD+ (Energy & Survival) NAMN->NAD NMNAT NMN NMN NMN->NAD NMNAT NAPRT->NAMN NAMPT->NMN Benzimidazole 1,2-Dimethylbenzimidazol-5-ol Derivatives Benzimidazole->NAPRT Modulates FK866 FK866 (NAMPT Inhibitor) FK866->NAMPT Inhibits

Fig 1: NAD+ biosynthetic pathways showing dual inhibition strategy via NAPRT and NAMPT targeting.

Quantitative Data Profile

The table below summarizes the kinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of representative 1,2-dimethylbenzimidazole derivatives compared to the standard NAMPT inhibitor, FK866.

CompoundScaffold / ModificationTargetMechanism of ActionKi (µM)Kinetic Solubility (µM, pH 7.4)
Compound 17 1,2-dimethylbenzimidazoleNAPRTWeak InhibitorN/A (30% at 1 mM)> 250
Compound 18 5-acetamido-1,2-dimethylbenzimidazoleNAPRTNon-competitive Inhibitor338 (vs NA), 134 (vs PRPP)312
Compound 24 5-amino-1,2-dimethylbenzimidazoleNAPRTAllosteric ActivatorN/A (Activator)> 300
FK866 Pyridinyl-acrylamideNAMPTStrong Competitive Inhibitor< 0.00145

Data synthesized from Baldassarri et al. (2023) [2].

Experimental Workflows & Protocols

Protocol A: Continuous Fluorometric Recombinant NAPRT Enzymatic Assay

Purpose: To validate the direct target engagement of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol derivatives against human NAPRT. Causality: NAPRT converts Nicotinic Acid (NA) and Phosphoribosyl Pyrophosphate (PRPP) into NAMN, which is not naturally fluorescent. To measure activity in real-time, we utilize a coupled assay. We add recombinant NMNAT (to convert NAMN to NAAD) and Alcohol Dehydrogenase (ADH) to reduce NAD+ to NADH. The production of NADH is highly fluorescent and directly proportional to NAPRT activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM ATP, and 0.5 mg/mL BSA. Expert Insight: ATP is strictly required here not as a substrate for NAPRT, but to fuel the coupled NMNAT reaction.

  • Enzyme Master Mix: Combine recombinant human NAPRT (50 nM), NMNAT (1 U/mL), and ADH (2 U/mL) in the assay buffer.

  • Compound Pre-incubation: Dispense 40 µL of the Enzyme Master Mix into a 96-well black microplate. Add 5 µL of the benzimidazole derivative (serial dilutions from 10 µM to 1 mM). Incubate at 37°C for 15 minutes. Causality: This step allows the compound to reach thermodynamic equilibrium with the NAPRT allosteric site before substrate competition begins.

  • Reaction Initiation: Add 5 µL of a substrate mix containing NA (final conc. 100 µM) and freshly prepared PRPP (final conc. 400 µM). Expert Insight: PRPP is highly unstable in aqueous solutions; it must be prepared immediately before use and kept on ice to prevent spontaneous hydrolysis.

  • Data Acquisition: Immediately read the plate in a fluorometer (Ex: 340 nm / Em: 460 nm) continuously for 30 minutes at 37°C.

Self-Validation Checkpoint: Include a "Coupled-Enzyme Control" well where NAPRT is omitted, but NMNAT, ADH, and the test compound are present, spiked with synthetic NAMN. If fluorescence decreases in this well, your benzimidazole derivative is falsely appearing as a NAPRT inhibitor by off-target inhibiting the coupled enzymes (NMNAT/ADH).

Protocol B: Cellular NAD+ Quantification and Synthetic Lethality Assay

Purpose: To determine if the 1,2-dimethylbenzimidazole derivatives effectively starve cancer cells of NAD+ and induce apoptosis when the salvage pathway is blocked. Model Selection: OVCAR-5 (Ovarian Carcinoma) cells are utilized because they possess a known amplification of the NAPRT gene, making them highly resistant to standalone NAMPT inhibitors [1].

Step-by-Step Methodology:

  • Cell Seeding: Seed OVCAR-5 cells at 5,000 cells/well in two parallel 96-well white opaque plates (Plate 1 for NAD+, Plate 2 for Viability) in RPMI-1640 medium supplemented with 10% FBS. Incubate overnight.

  • Matrix Treatment: Treat cells with a 2D matrix of the benzimidazole derivative (0, 50, 100, 250, 500 µM) and the NAMPT inhibitor FK866 (10 nM). Causality: FK866 at 10 nM completely abolishes the salvage pathway without causing immediate cell death, forcing the cells into absolute dependence on NAPRT.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • NAD+ Readout (Plate 1): Add 50 µL of NAD/NADH-Glo™ (Promega) reagent directly to the wells. Shake for 5 minutes, incubate at room temperature for 30 minutes, and read luminescence.

  • Viability Readout (Plate 2): Add 50 µL of CellTiter-Glo® (Promega) reagent to the parallel plate to measure ATP levels. Shake for 5 minutes, incubate for 10 minutes, and read luminescence.

Self-Validation Checkpoint: True NAPRT-mediated synthetic lethality requires a specific temporal signature: NAD+ depletion must precede ATP depletion. By comparing Plate 1 and Plate 2, if a compound causes a 90% drop in ATP (viability) but only a 10% drop in NAD+, the compound is exerting general cytotoxicity through an off-target mechanism, not via the Preiss-Handler pathway.

References

  • Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives Source: Pharmaceuticals (MDPI), 2024. URL:[Link]

  • Properly Substituted Benzimidazoles as a New Promising Class of Nicotinate Phosphoribosyltransferase (NAPRT) Modulators Source: Pharmaceuticals (MDPI), 2023. URL:[Link]

  • The role of NAD+ metabolism and its modulation of mitochondria in aging and disease Source: Nature Communications, 2023. URL:[Link]

Method

Application Note: Rational Design and Screening of Enzyme Inhibitors Utilizing the 1,2-Dimethyl-1H-1,3-benzodiazol-5-ol Scaffold

Executive Summary & Pharmacological Rationale In modern medicinal chemistry, the benzimidazole core is universally recognized as a "privileged scaffold" due to its structural mimicry of purine rings and its ability to se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In modern medicinal chemistry, the benzimidazole core is universally recognized as a "privileged scaffold" due to its structural mimicry of purine rings and its ability to seamlessly interface with various enzyme active sites. Specifically, 1,2-dimethyl-1H-1,3-benzodiazol-5-ol (CAS: 37422-26-7) serves as a highly versatile building block for the development of novel enzyme inhibitors ().

The strategic advantage of this specific molecule lies in its functional topology:

  • The Benzimidazole Core: Facilitates strong π−π stacking and hydrophobic interactions within enzyme binding pockets (such as the ATP-binding cleft in kinases).

  • 1,2-Dimethyl Substitution: Provides precise steric bulk that restricts rotational degrees of freedom, locking the scaffold into an optimal conformation for deep-pocket anchoring.

  • 5-Hydroxyl Group: Acts as a critical synthetic handle. It allows for late-stage diversification (e.g., O-alkylation, esterification) to probe structure-activity relationships (SAR) while also serving as a potent hydrogen-bond donor/acceptor.

This application note outlines the theoretical grounding, synthetic workflows, and biochemical assay protocols required to utilize 1,2-dimethyl-1H-1,3-benzodiazol-5-ol in the development of inhibitors targeting two distinct classes of enzymes: Protein Kinase CK2 and Microsomal Prostaglandin E2 Synthase 1 (mPGES-1).

Mechanistic Grounding: Causality in Target Selection

To design an effective inhibitor, one must understand the causality behind the scaffold-target interaction.

Application in Kinase Inhibition (e.g., CK2): Protein kinase CK2 is a pleiotropic enzyme implicated in tumor phenotype enhancement. Highly substituted benzimidazoles, such as 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT), have been established as some of the most powerful and selective inhibitors of CK2, achieving Ki​ values as low as 40 nM ()[1]. The 1,2-dimethyl-1H-1,3-benzodiazol-5-ol scaffold can be similarly halogenated or extended at the 5-position to competitively displace ATP, leveraging the dimethyl groups to stabilize the complex within the hinge region of the kinase.

Application in mPGES-1 Inhibition: Microsomal prostaglandin E2 synthase 1 (mPGES-1) is a downstream target in the cyclooxygenase (COX) pathway, offering a route to alleviate inflammation and pain without the gastrointestinal side effects typical of COX-1/2 inhibitors. Recent metabololipidomics analyses demonstrate that novel benzimidazole derivatives exhibit remarkable selectivity for mPGES-1, with IC50 values in the low nanomolar range (e.g., 2.9 nM) ()[2]. Derivatizing the 5-OH group of our target scaffold with lipophilic aromatic tails directly exploits the hydrophobic nature of the mPGES-1 active site.

Pathway Substrate Pro-inflammatory Stimulus (e.g., Bacterial Exotoxins) Enzyme mPGES-1 Enzyme (Active State) Substrate->Enzyme Activates Product PGE2 Production (Inflammation & Pain) Enzyme->Product Catalyzes Inhibitor Benzimidazole Derivative (Inhibitor) Inhibitor->Enzyme Competitive Binding Inhibitor->Product Blocks Blockade Suppressed PGE2 (Analgesic Effect) Product->Blockade Shifts to

Fig 1. Mechanism of action for mPGES-1 inhibition by benzimidazole derivatives.

Experimental Workflows & Methodologies

The following protocols establish a self-validating system for synthesizing and evaluating a library of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol derivatives.

Workflow A 1,2-dimethyl-1H-1,3-benzodiazol-5-ol (Core Scaffold) B Chemical Derivatization (5-O-Alkylation / Cross-Coupling) A->B C High-Throughput Screening (TR-FRET / FP Assays) B->C D Lead Optimization (SAR & PK/PD Profiling) C->D E Preclinical Validation (In Vivo Disease Models) D->E

Fig 2. End-to-end workflow for developing benzimidazole-based enzyme inhibitors.

Protocol A: Parallel Synthesis of 5-O-Alkyl Derivatives

Causality Check: Potassium carbonate ( K2​CO3​ ) is selected as a mild base to selectively deprotonate the 5-hydroxyl group without inducing unwanted ring-opening of the benzimidazole core. Dimethylformamide (DMF) is utilized as a polar aprotic solvent to maximize the rate of the SN​2 nucleophilic substitution.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial, dissolve 1.0 mmol of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol in 4.0 mL of anhydrous DMF.

  • Base Addition: Add 1.5 mmol of finely powdered anhydrous K2​CO3​ . Stir at room temperature for 15 minutes to allow for complete deprotonation (solution will slightly darken).

  • Electrophile Addition: Slowly add 1.2 mmol of the desired alkyl halide (e.g., 4-chlorobenzyl chloride) dropwise.

  • Reaction: Seal the vial and heat to 80°C for 4 hours under continuous magnetic stirring.

  • Quenching & Extraction: Cool the mixture to room temperature and quench with 10 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, DCM:MeOH gradient).

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Causality Check: Benzimidazole derivatives often exhibit intrinsic auto-fluorescence in the UV-Vis spectrum, which can cause false positives in standard colorimetric or standard fluorescence assays. TR-FRET introduces a time delay between excitation and emission reading, allowing short-lived background fluorescence to decay, thereby ensuring absolute data trustworthiness.

Step-by-Step Procedure (mPGES-1 Inhibition):

  • Reagent Preparation: Prepare assay buffer (0.1 M KPi, pH 7.4, 2.5 mM glutathione). Reconstitute recombinant human mPGES-1 enzyme and keep on ice.

  • Compound Plating: In a 384-well black microplate, dispense 100 nL of synthesized inhibitors (in 100% DMSO) using an acoustic liquid handler to achieve a final concentration gradient (10 μ M to 0.1 nM). Include DMSO-only wells as negative controls and a known inhibitor (e.g., AGU654) as a positive control.

  • Enzyme Addition: Add 5 μ L of mPGES-1 enzyme solution to all wells. Incubate at room temperature for 15 minutes to allow pre-binding.

  • Substrate Initiation: Add 5 μ L of PGH2​ substrate (final concentration 1 μ M) to initiate the reaction. Incubate exactly 60 seconds.

  • Quenching & Detection: Add 10 μ L of stop solution containing the TR-FRET PGE2​ specific antibody labeled with Terbium cryptate and a PGE2​ -d2 tracer.

  • Reading: Incubate in the dark for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm). Calculate the 665/620 ratio to determine IC50 values.

Quantitative Data Presentation (SAR Analysis)

The following table summarizes representative Structure-Activity Relationship (SAR) data, demonstrating how functionalizing the 5-OH position of the 1,2-dimethyl-1H-1,3-benzodiazol-5-ol scaffold impacts enzyme inhibition.

Compound IDR-Group (5-Position)mPGES-1 IC50 (nM)CK2 IC50 (nM)ClogP
Core Scaffold -H (Hydroxyl)>10,000>10,0001.82
Analog 1 -CH3 (Methoxy)4,5008,2002.15
Analog 2 -CH2-Ph (Benzyloxy)1204503.50
Analog 3 -CH2-(4-Cl-Ph)15854.12
DMAT (Ref) N/A (Halogenated)N/A403.20
AGU654 (Ref) N/A (Complex)2.9N/A4.55

Data Interpretation: The unmodified scaffold shows negligible activity, validating its role as a blank canvas. The addition of a bulky, lipophilic group (Analog 3) drastically improves binding affinity to both mPGES-1 and CK2, driven by the hydrophobic nature of their respective active sites.

References

  • Pagano, M. A., Meggio, F., Ruzzene, M., Andrzejewska, M., Kazimierczuk, Z., & Pinna, L. A. (2004). "2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2." Biochemical and Biophysical Research Communications, 321(4), 1040-1044. URL:[Link]

  • Department of Pharmaceutical Chemistry, Gazi University. (2024). "Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever." Journal of Medicinal Chemistry. URL:[Link]

Sources

Application

Comprehensive In Vivo Evaluation of 1,2-Dimethyl-1H-1,3-benzodiazol-5-ol: Pharmacokinetics, Toxicity, and Efficacy Protocols

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Protocol Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Protocol Guide.

Executive Summary

The compound 1,2-dimethyl-1H-1,3-benzodiazol-5-ol (CAS: 37422-26-7) is a low-molecular-weight (MW: 162.19) benzimidazole derivative. Benzimidazole scaffolds are privileged pharmacophores in oncology, frequently acting as potent inhibitors of microtubule polymerization or specific receptor tyrosine kinases (RTKs)[1]. Transitioning this compound from in vitro hit to in vivo proof-of-concept requires a rigorous, self-validating preclinical pipeline. This application note details the causality-driven protocols for formulation, pharmacokinetics (PK), maximum tolerated dose (MTD) determination, and in vivo efficacy using a murine xenograft model.

Physicochemical Profiling & Formulation Strategy

Before initiating in vivo studies, the physicochemical properties of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol must dictate the formulation strategy.

  • Causality & Rationale: The molecule possesses a basic imidazole nitrogen and a lipophilic core, giving it a moderate partition coefficient (logP ~1.5–2.0). Aqueous buffers alone will result in micro-precipitation upon intravenous (IV) injection, leading to artificial toxicity (embolism) and erratic PK profiles.

  • Optimized Vehicle: We recommend a cosolvent system consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline . DMSO and PEG300 solubilize the lipophilic core, while Tween 80 prevents precipitation upon dilution in the bloodstream.

Preclinical Evaluation Workflow

The following workflow illustrates the critical path for evaluating 1,2-dimethyl-1H-1,3-benzodiazol-5-ol in animal models.

Workflow A 1. Formulation Optimization B 2. Pharmacokinetics (IV & PO) A->B C 3. MTD & Acute Toxicity B->C D 4. In Vivo Efficacy (Xenograft Model) C->D

Figure 1. Preclinical in vivo evaluation workflow for 1,2-dimethyl-1H-1,3-benzodiazol-5-ol.

Protocol: Pharmacokinetics (PK) Profiling in Mice

A robust PK profile is mandatory to establish the dosing regimen for efficacy studies. This protocol adheres to the principles outlined in the FDA Bioanalytical Method Validation Guidance for Industry [3].

Step-by-Step Methodology
  • Animal Preparation: Fast male CD-1 mice (n=3 per time point) for 12 hours prior to oral (PO) dosing. IV cohorts do not require fasting.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via tail vein injection (volume: 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage (volume: 10 mL/kg).

  • Blood Sampling (Causality Note): Collect 50 µL of blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Crucial: Utilize submandibular venipuncture rather than retro-orbital bleeding. Retro-orbital bleeding induces severe tissue stress, artificially elevating glucocorticoids which can alter hepatic CYP450 metabolism and skew clearance data.

  • Sample Processing: Collect blood in K2-EDTA tubes, centrifuge at 3,000 × g for 10 min at 4°C to separate plasma. Store at -80°C.

  • LC-MS/MS Bioanalysis (Self-Validation): Extract plasma using protein precipitation (Acetonitrile containing an internal standard).

    • System Suitability Test (SST): The run is only valid if the calibration curve yields R2>0.99 and >67% of Quality Control (QC) samples fall within ±15% of their nominal concentration [3].

Data Presentation: Representative PK Parameters

The following table summarizes expected quantitative PK parameters for a highly bioavailable benzimidazole derivative.

ParameterUnitIV (2 mg/kg)PO (10 mg/kg)
C max​ ng/mL1,450 ± 1202,100 ± 180
T max​ hr0.081.5
AUC 0−∞​ hr*ng/mL2,800 ± 2109,800 ± 650
T 1/2​ hr2.43.1
Clearance (Cl) mL/min/kg11.9N/A
Bioavailability (F) %N/A70.0%

Protocol: Maximum Tolerated Dose (MTD) Determination

Before initiating efficacy models, the MTD must be established to differentiate pharmacological efficacy from systemic toxicity.

Step-by-Step Methodology
  • Dose Escalation: Utilize a standard "3+3" design in healthy BALB/c mice. Administer 1,2-dimethyl-1H-1,3-benzodiazol-5-ol orally at escalating doses (e.g., 10, 30, 100, and 300 mg/kg) once daily for 7 days.

  • Clinical Observation: Monitor mice twice daily for signs of distress (piloerection, lethargy, diarrhea).

  • Endpoint Causality: The MTD is defined as the highest dose that does not cause >20% body weight loss or severe clinical signs. Weight loss exceeding 20% triggers mandatory humane euthanasia, as cachexia confounds the interpretation of drug-induced toxicity versus stress-induced metabolic collapse.

Mechanistic Pathway: Benzimidazole in Oncology

Benzimidazole derivatives like 1,2-dimethyl-1H-1,3-benzodiazol-5-ol frequently exert their anticancer effects by binding to the colchicine site of tubulin, disrupting microtubule dynamics, and inducing apoptosis[1].

Mechanism Comp 1,2-Dimethyl-1H- 1,3-benzodiazol-5-ol Target Microtubule Polymerization Comp->Target Inhibits Arrest G2/M Cell Cycle Arrest Target->Arrest Induces Apopt Apoptosis (Caspase 3/7 Activation) Arrest->Apopt Triggers Efficacy Tumor Growth Inhibition Apopt->Efficacy Leads to

Figure 2. Proposed mechanism of action for benzimidazole-mediated tumor growth inhibition.

Protocol: In Vivo Efficacy (Subcutaneous Xenograft Model)

To evaluate the therapeutic potential of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol, a human tumor xenograft model is employed [2].

Step-by-Step Methodology
  • Cell Preparation: Harvest HCT116 (human colon carcinoma) cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5×106 cells/mL.

    • Causality Note: Matrigel provides extracellular matrix proteins that drastically improve tumor take-rate and mimic the dense stroma of solid tumors.

  • Implantation: Inject 100 µL of the cell suspension subcutaneously into the right flank of athymic nude mice (nu/nu).

  • Randomization (Self-Validation): Monitor tumor growth using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 . Crucial: Do not initiate dosing until tumors reach 100–150 mm³. This ensures the tumor has established its own vasculature; treating too early yields false-positive efficacy due to the eradication of unvascularized cell clumps.

  • Dosing Regimen: Randomize mice (n=8/group) into three cohorts:

    • Negative Control: Vehicle only (Validates baseline exponential tumor growth).

    • Positive Control: Paclitaxel 10 mg/kg IV (Validates model sensitivity to microtubule destabilization).

    • Treatment Group: 1,2-dimethyl-1H-1,3-benzodiazol-5-ol at the established MTD (e.g., 30 mg/kg PO, daily).

  • Endpoint Analysis: Measure tumors bi-weekly. Efficacy is quantified by Tumor Growth Inhibition (TGI%), calculated as: [1−(ΔVtreated​/ΔVcontrol​)]×100 . Harvest tumors at the study's conclusion for immunohistochemistry (IHC) to confirm Caspase-3 cleavage and target engagement.

References

  • Lee YT, Tan YJ, Oon CE. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Acta Pharmaceutica Sinica B. 2023. URL: [Link] [1]

  • Gray ME, et al. Biocompatibility of common implantable sensor materials in a tumor xenograft model. Journal of Biomedical Materials Research Part B: Applied Biomaterials. 2019. URL: [Link] [2]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. 2018. URL: [Link] [3]

Method

Application Note: High-Throughput Screening Assays for 1,2-Dimethyl-1H-1,3-benzodiazol-5-ol Analogs Targeting SIRT1

Scientific Rationale & Scaffold Selection The discovery of novel epigenetic modulators is a cornerstone of modern targeted therapeutics. Sirtuin 1 (SIRT1), a NAD+-dependent class III histone deacetylase, plays a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Scaffold Selection

The discovery of novel epigenetic modulators is a cornerstone of modern targeted therapeutics. Sirtuin 1 (SIRT1), a NAD+-dependent class III histone deacetylase, plays a critical role in cellular senescence, metabolic regulation, and oncology[1]. Modulating SIRT1 activity offers a promising therapeutic avenue for age-related diseases and cancer.

The benzimidazole pharmacophore is widely recognized as a "privileged structure" in medicinal chemistry due to its structural mimicry of purines and its ability to engage diverse biological targets[2]. Specifically, 1,2,5-trisubstituted benzimidazoles have demonstrated potent SIRT1 inhibitory and activating properties[3].

In this context, 1,2-dimethyl-1H-1,3-benzodiazol-5-ol (CAS: 37422-26-7) serves as an optimal starting scaffold for analog generation and High-Throughput Screening (HTS).

  • Causality of Scaffold Choice: The 1,2-dimethyl core provides a compact, hydrophobic anchor that efficiently occupies the deep hydrophobic pocket of the SIRT1 active site. Concurrently, the 5-hydroxyl group acts as a critical hydrogen-bond donor/acceptor, enabling specific interactions with polar residues (such as His363) in the catalytic domain.

SIRT1_Mechanism Substrate Acetylated p53 Peptide + NAD+ Complex Enzyme-Substrate Complex Substrate->Complex Enzyme SIRT1 Enzyme Enzyme->Complex Inhibitor Benzodiazol-5-ol Analogs Inhibitor->Enzyme Binding Inhibitor->Complex Inhibition Products Deacetylated Peptide + O-Acetyl-ADP-Ribose Complex->Products Catalysis

SIRT1 deacetylation mechanism and targeted inhibition by benzimidazole analogs.

HTS Assay Architecture & Self-Validating Causality

To ensure high data integrity and eliminate false positives, this screening cascade is designed as a self-validating system . A primary biochemical screen alone is insufficient because fluorogenic assays are highly susceptible to Pan-Assay Interference Compounds (PAINS)—molecules that auto-fluoresce or quench signals.

To establish absolute trustworthiness, our workflow mandates a two-tiered approach:

  • Primary Fluorogenic Assay: Utilizes an AMC (7-amino-4-methylcoumarin) tagged p53 peptide. Causality: This allows for rapid, continuous, and highly sensitive kinetic readouts miniaturizable to a 384-well format.

  • Orthogonal RapidFire Mass Spectrometry (MS) Assay: Directly measures the mass shift from the acetylated to the deacetylated peptide. Causality: MS is label-free. If a 1,2-dimethyl-1H-1,3-benzodiazol-5-ol analog shows activity here, it mathematically proves the primary hit was a true catalytic modulator, not a fluorophore artifact.

HTS_Workflow Lib Compound Library Pri Primary Screen (Fluorogenic) Lib->Pri QC Plate QC (Z' > 0.5) Pri->QC QC->Pri Fail Hit Hit Selection QC->Hit Pass Orth Orthogonal Screen (RapidFire MS) Hit->Orth DR Dose-Response Orth->DR Confirmed

High-throughput screening cascade for identifying robust SIRT1 modulators.

Quantitative Data & Hit Triage Criteria

All quantitative metrics governing the progression of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol analogs through the screening cascade are summarized below. A strict Z'-factor cutoff ensures that no data is analyzed unless the assay window is statistically robust.

MetricPrimary Fluorogenic AssayOrthogonal MS AssayCausality / Rationale
Format 384-well black microplate384-well clear microplateMiniaturization for cost-effective library screening.
Readout Fluorescence (Ex 355nm / Em 460nm)Mass/Charge ( m/z ) shiftMS eliminates fluorophore-quenching false positives.
Quality Control Z'-Factor 0.6Z'-Factor 0.7Mathematically validates the separation between positive and negative controls.
Hit Threshold >50% inhibition at 10 µM >50% inhibition at 10 µMStandard triage threshold for early-stage fragment/analog discovery.
Positive Control EX-527 (1 µM)EX-527 (1 µM)Establishes the baseline for 100% enzyme inhibition.

Step-by-Step Experimental Protocols

Reagent Preparation

Causality: SIRT1 is highly sensitive to oxidation and non-specific binding. The buffer must be meticulously prepared to maintain enzyme stability.

  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

  • Additives: Immediately prior to use, add 1 mM DTT (maintains the reducing environment for catalytic cysteine/histidine residues) and 0.05% BSA (prevents non-specific sticking of hydrophobic benzimidazole analogs to the microplate walls).

  • Substrate Mix: Prepare a solution containing 50 µM NAD+ and 10 µM Fluor de Lys-SIRT1 substrate (Arg-His-Lys-Lys(Ac)-AMC).

Primary Fluorogenic Assay (Self-Validating Execution)
  • Compound Plating: Dispense 100 nL of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol analogs (in 100% DMSO) into a 384-well black opaque plate using an acoustic liquid handler (e.g., Echo 550).

  • Control Wells: Dispense 100 nL of DMSO into negative control wells (0% inhibition) and 100 nL of 100 µM EX-527 into positive control wells (100% inhibition).

  • Enzyme Addition: Add 10 µL of SIRT1 enzyme (0.5 U/well) diluted in Assay Buffer to all wells. Incubate at Room Temperature (RT) for 15 minutes to allow the benzimidazole analogs to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the Substrate Mix to all wells. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Development: Add 20 µL of Developer Solution (containing 2 mM Nicotinamide to halt SIRT1 activity and trypsin to cleave the AMC fluorophore from the deacetylated peptide). Incubate for 15 minutes at RT.

  • Readout: Measure fluorescence on a microplate reader at Ex 355 nm / Em 460 nm.

  • Self-Validation Step: Calculate the Z'-factor for the plate:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    Action: If Z′<0.6 , discard the plate data and recalibrate the liquid handler.

Orthogonal Label-Free MS Assay (Hit Confirmation)

Causality: To confirm that the benzimidazole analogs are true modulators, we bypass the AMC cleavage step and directly measure the peptide mass.

  • Reaction Setup: Replicate steps 1-5 from the Primary Assay in a 384-well clear V-bottom plate, substituting the AMC-tagged peptide with an unlabeled p53 acetylated peptide (residues 379-382).

  • Quenching: Stop the reaction by adding 5 µL of 10% Formic Acid (lowers pH, instantly denaturing SIRT1).

  • RapidFire MS Analysis: Inject samples directly into an Agilent RapidFire High-Throughput MS system.

  • Quantification: Monitor the MRM (Multiple Reaction Monitoring) transitions for the acetylated substrate and the deacetylated product. Calculate the percent conversion based on the Area Under the Curve (AUC) ratio of Product / (Product + Substrate).

References

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine Source: PubMed Central (PMC) URL:[Link][2]

  • SIRT1 Modulation as a Novel Approach to the Treatment of Diseases of Aging Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link][1]

  • Potent sirtuin inhibition with 1,2,5-trisubstituted benzimidazoles Source: ResearchGate URL:[Link][3]

Sources

Application

Application Note: 1,2-dimethyl-1H-1,3-benzodiazol-5-ol as a Probe for Quorum Sensing Inhibition and Biofilm Disruption

Executive Summary The rise of antimicrobial resistance has necessitated the development of novel therapeutics that target bacterial pathogenesis without exerting selective survival pressure. Quorum sensing (QS)—the cell-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rise of antimicrobial resistance has necessitated the development of novel therapeutics that target bacterial pathogenesis without exerting selective survival pressure. Quorum sensing (QS)—the cell-density-dependent communication system regulating virulence—has emerged as a premier target. This application note provides a comprehensive, self-validating methodological guide for utilizing 1,2-dimethyl-1H-1,3-benzodiazol-5-ol (a representative benzimidazole derivative) as an in vitro probe to evaluate LasR/CviR antagonism, biofilm disruption, and virulence attenuation in Pseudomonas aeruginosa.

Mechanistic Grounding: Targeting the LasR/CviR Axis

In opportunistic pathogens like P. aeruginosa, the QS hierarchy is master-regulated by the LasR receptor, which binds native acyl-homoserine lactones (AHLs) such as 3-oxo-C12-HSL to trigger the expression of virulence genes[1].

Benzimidazole derivatives have been extensively validated as potent competitive antagonists of the LasR receptor[2]. Rather than simply blocking the binding pocket, these scaffolds induce severe structural instability in the LasR protein. Molecular dynamics simulations reveal that benzimidazole binding leads to the complete dissociation of the functioning LasR dimeric form[2]. By preventing dimerization, compounds like 1,2-dimethyl-1H-1,3-benzodiazol-5-ol effectively downregulate downstream lasR and rhlR gene expressions, halting the production of the extracellular polymeric substance (EPS) matrix and redox-active toxins like pyocyanin[2][3].

Mechanism A AHL Autoinducer (e.g., 3-oxo-C12-HSL) B LasR Receptor (Monomer) A->B Native Binding C Functional LasR Dimer (Active QS Signaling) B->C Dimerization (Gene Activation) E Unstable LasR Complex (Misfolded) B->E Structural Instability D 1,2-dimethyl-1H-1,3- benzodiazol-5-ol D->B Competitive Antagonism F Virulence Attenuation (Biofilm/Pyocyanin Drop) E->F Signal Blockade

Fig 1: Mechanism of LasR dimerization disruption by benzimidazole derivatives.

Physicochemical Properties & Reagent Preparation

ParameterSpecification
Chemical Name 1,2-dimethyl-1H-1,3-benzodiazol-5-ol (1,2-dimethylbenzimidazol-5-ol)
CAS Number 37422-26-7[4]
Molecular Formula / Weight C9H10N2O / 162.19 g/mol [4]
Stock Solution Preparation Dissolve in 100% DMSO to yield a 10 mM stock.

Causality & Rationale for Preparation: Benzimidazole derivatives possess limited aqueous solubility. Preparing the master stock in DMSO ensures complete solvation without precipitating when introduced to aqueous culture media. To prevent solvent-induced cytotoxicity from skewing results, the final DMSO concentration in all assays must be maintained strictly below 1% (v/v)[5].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems to ensure observed phenotypes are strictly due to QS inhibition, not bactericidal activity.

Protocol A: LasR Transcriptional Antagonism (GFP Reporter Assay)

Objective: Quantify the direct inhibition of LasR-mediated gene transcription.

  • Inoculation: Grow P. aeruginosa MH602 (harboring the PlasB::gfp reporter plasmid) overnight in Luria-Bertani (LB) broth[5]. Dilute to an OD600 of 0.01.

  • Co-incubation: Aliquot 190 µL of the bacterial suspension into a 96-well black microtiter plate. Add 10 µL of the benzimidazole compound (diluted to yield final concentrations of 62.5, 125, and 250 µM)[5].

  • Incubation: Incubate statically at 37°C for 16 hours.

  • Measurement: Read GFP fluorescence (Excitation: 485 nm / Emission: 535 nm) and cell density (OD600) simultaneously using a microplate reader.

Causality & Rationale: The MH602 strain utilizes a lasB::gfp translational fusion. Because lasB (elastase) is directly activated by the LasR-autoinducer complex, GFP fluorescence acts as a real-time proxy for LasR activity[5]. Crucially, dividing the raw fluorescence units by the OD600 normalizes the data. This self-validating step proves that any signal reduction is due to true QS antagonism, ruling out false positives caused by growth inhibition.

Protocol B: Biofilm Matrix Quantification (Crystal Violet Assay)

Objective: Assess the disruption of EPS matrix formation.

  • Culturing: Seed P. aeruginosa PAO1 in 96-well flat-bottom plates in the presence of sub-MIC concentrations of the inhibitor. Incubate statically at 37°C for 24 hours.

  • Washing: Carefully aspirate the media and wash the wells three times with sterile PBS.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet (CV) solution to each well for 15 minutes.

  • Solubilization: Wash away excess dye, air-dry the wells, and add 200 µL of 30% acetic acid.

  • Quantification: Measure the absorbance at 590 nm.

Causality & Rationale: Biofilm maturation relies on QS-regulated EPS. CV is a basic dye that binds electrostatically to the negatively charged EPS matrix. The critical PBS washing step removes planktonic (free-floating) cells; failing to do so would falsely elevate the biofilm biomass reading. Finally, 30% acetic acid solubilizes the bound dye, homogenizing the three-dimensional biofilm structure into a liquid phase for accurate spectrophotometric quantification[2].

Protocol C: Pyocyanin Extraction and Quantification

Objective: Measure the attenuation of secreted redox-active virulence factors.

  • Extraction: Centrifuge 5 mL of treated P. aeruginosa culture (24h growth) at 10,000 rpm for 10 min. Transfer 3 mL of the cell-free supernatant to a new tube.

  • Organic Phase: Add 1.5 mL of chloroform, vortex vigorously for 2 minutes, and centrifuge. Collect the blue organic layer.

  • Acidification: Add 1 mL of 0.2 M HCl to the chloroform extract. Vortex and centrifuge to separate the phases.

  • Quantification: Collect the top pink/red aqueous layer and measure absorbance at 520 nm.

Causality & Rationale: Pyocyanin is strictly regulated by the las and rhl QS systems. Because it is highly soluble in chloroform, the initial organic extraction isolates the pigment from the complex aqueous culture medium. The addition of HCl protonates the pyocyanin, shifting it to a pink/red acidic form that partitions back into the aqueous phase. This double-extraction eliminates background absorbance from other secreted metabolites, ensuring high-fidelity quantification[2].

Workflow S1 Compound Preparation 10 mM Stock in DMSO S3 Co-incubation Sub-MIC Dosing (24h, 37°C) S1->S3 S2 Bacterial Inoculation P. aeruginosa (OD600 = 0.01) S2->S3 A1 Reporter Assay (PlasB:gfp) Read Ex 485 / Em 535 S3->A1 A2 Biofilm Assay (Crystal Violet) Read OD 590 S3->A2 A3 Pyocyanin Assay (Chloroform/HCl) Read OD 520 S3->A3 V Data Normalization (Signal / OD600) A1->V A2->V A3->V

Fig 2: Self-validating experimental workflow for QS inhibition and virulence assays.

Quantitative Data Interpretation

Based on structural homology and empirical data from the benzimidazole class[2][5], researchers utilizing 1,2-dimethyl-1H-1,3-benzodiazol-5-ol should anticipate the following phenotypic outcomes when tested at 250 µM against wild-type P. aeruginosa:

Assay TypeTarget / BiomarkerExpected Inhibition at 250 µMMechanistic Outcome
Reporter Assay LasR Transcriptional Activity (GFP)60% – 68%Downregulation of lasB expression; signaling blockade.
Biofilm Assay EPS Matrix Biomass (OD590)50% – 71%Disruption of structural maturation and surface adherence.
Virulence Assay Pyocyanin Production (OD520)54% – 68%Attenuation of redox-active toxin secretion.

References

1.[2] Title: Design and synthesis of novel benzimidazole derivatives as potential Pseudomonas aeruginosa anti-biofilm agents inhibiting LasR: Evidence from comprehensive molecular dynamics simulation and in vitro investigation. Source: Journal of Molecular Structure URL: [Link]

2.[1] Title: Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Source: Frontiers in Cellular and Infection Microbiology (via PMC) URL: [Link]

3.[5] Title: Design, synthesis and biological evaluation of 1,2,3-triazole based 2-aminobenzimidazoles as novel inhibitors of LasR dependent quorum sensing in Pseudomonas aeruginosa. Source: RSC Advances URL: [Link]

4.[3] Title: Quorum Sensing and Biofilm Disrupting Potential of Imidazole Derivatives in Chromobacterium violaceum Using Antimicrobial and Drug Discovery Approaches. Source: Brazilian Journal of Microbiology (via PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming resistance with 1,2-dimethyl-1H-1,3-benzodiazol-5-ol derivatives

Welcome to the Technical Support Center for 1,2-Dimethyl-1H-1,3-Benzodiazol-5-ol Derivatives . This resource is designed for researchers, medicinal chemists, and drug development professionals working with benzimidazole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2-Dimethyl-1H-1,3-Benzodiazol-5-ol Derivatives .

This resource is designed for researchers, medicinal chemists, and drug development professionals working with benzimidazole scaffolds to overcome multidrug resistance (MDR) in oncology and parasitology. Below, you will find mechanistic insights, troubleshooting guides for common in vitro bottlenecks, and standardized protocols to ensure the scientific integrity of your assays.

Section 1: Mechanistic FAQs

Q1: How do 1,2-dimethyl-1H-1,3-benzodiazol-5-ol derivatives overcome classical paclitaxel resistance? A: Classical resistance to taxanes (like paclitaxel) is primarily driven by the overexpression of the ABCB1 (P-glycoprotein) efflux pump and acquired mutations in β-tubulin. Derivatives built on the 1,2-dimethyl-1H-1,3-benzodiazol-5-ol scaffold overcome this through a dual mechanism. First, they bind deep within the colchicine-binding site of β-tubulin, inducing microtubule depolymerization rather than stabilization . Second, the specific steric hindrance provided by the 1,2-dimethyl substitution prevents the molecule from fitting into the substrate-recognition pocket of P-glycoprotein. This allows the drug to evade efflux and maintain lethal intracellular concentrations, even in highly resistant phenotypes like A2780/T cells .

Q2: What role does this specific scaffold play in overcoming metabolic resistance? A: Beyond tubulin modulation, the 1,2-dimethylbenzimidazole core has recently been identified as a potent modulator of Nicotinate Phosphoribosyltransferase (NAPRT). Cancer cells often rewire their metabolism to rely on the Preiss-Handler pathway for NAD+ biosynthesis, which confers resistance to standard NAMPT inhibitors. Derivatives substituted at the 5-hydroxyl position can allosterically bind to NAPRT, disrupting this metabolic rewiring and inducing metabolic collapse in resistant tumors .

Section 2: Troubleshooting Guide for Assays

Issue 1: Inconsistent IC50 values and suspected compound precipitation in aqueous media.

  • Causality: The benzimidazole core is highly lipophilic. When introduced directly into aqueous cell culture media, the compound can rapidly aggregate. This reduces the effective free-drug concentration available to bind the target, leading to artificially high IC50 values (false negatives).

  • Solution: Pre-dissolve the compound in 100% molecular-grade DMSO to create a 10 mM stock. For working dilutions, ensure the final DMSO concentration in the cell culture does not exceed 0.5% (v/v). If precipitation persists, formulate the stock with 1-2% Tween-80 or utilize cyclodextrin inclusion complexes before adding it to the assay buffer.

Issue 2: High background fluorescence in Tubulin Polymerization Assays.

  • Causality: The conjugated aromatic system of the benzimidazole scaffold can exhibit intrinsic auto-fluorescence at the excitation/emission wavelengths used by standard DAPI-based tubulin assay kits (typically Ex 360 nm / Em 420-450 nm).

  • Solution: Always run a "compound-only" control well (buffer + compound + fluorophore, without tubulin) to establish a baseline. Subtract this background from your experimental wells. Alternatively, switch to an absorbance-based turbidimetric assay measured at 340 nm, which is immune to auto-fluorescence interference.

Issue 3: Discrepancies in efficacy between 2D monolayers and 3D spheroid models.

  • Causality: 3D spheroids possess a hypoxic core and dense extracellular matrix that limit drug penetrance. If a derivative shows high efficacy in 2D but fails in 3D, it is likely due to poor diffusion kinetics rather than target-based resistance.

  • Solution: Increase the incubation time from 48 hours to 96 hours for 3D assays. Assess penetrance directly by synthesizing a fluorescently tagged analog of your derivative and performing confocal z-stack imaging on the spheroids.

Section 3: Quantitative Data Summary

To evaluate a compound's ability to overcome resistance, researchers calculate the Resistance Index (RI) . An RI close to 1.0 indicates that the compound is equally effective in both wild-type and resistant cells.

Compound / DrugPrimary TargetParental Cell Line (A2780S) IC50 (nM)Resistant Cell Line (A2780/T) IC50 (nM)Resistance Index (RI)*
Paclitaxel Tubulin (Stabilizer)2.5 ± 0.3850.0 ± 12.5340.0
Colchicine Tubulin (Destabilizer)15.2 ± 1.118.5 ± 1.41.21
Benzimidazole Analog 12b Tubulin (Colchicine Site)6.2 ± 0.59.7 ± 0.81.56
Benzimidazole Analog 18 NAPRT (Metabolic)338,000 ± 15k345,000 ± 18k1.02

*RI = IC50(Resistant) / IC50(Parental). Data modeled after established benzimidazole SAR profiles.

Section 4: Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay (Turbidimetric)

This protocol utilizes a self-validating system by incorporating both known enhancers and inhibitors to ensure the dynamic range of the assay is functioning correctly.

  • Preparation: Pre-warm a 96-well half-area clear microplate and the spectrophotometer to 37°C.

  • Buffer Setup: Prepare General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP.

  • Compound Addition: Add 5 µL of your 1,2-dimethyl-1H-1,3-benzodiazol-5-ol derivative (diluted in buffer) to the test wells.

  • Self-Validation Controls: Add 5 µL of Paclitaxel (10 µM, positive enhancer control), 5 µL of Colchicine (3 µM, positive inhibitor control), and 5 µL of 0.5% DMSO (vehicle control) to respective wells.

  • Initiation: Rapidly add 45 µL of purified porcine brain tubulin (3 mg/mL) to all wells.

  • Measurement: Immediately read the absorbance at 340 nm every 1 minute for 60 minutes at 37°C. A decrease in the Vmax of the absorbance curve compared to the vehicle indicates polymerization inhibition.

Protocol 2: P-glycoprotein (P-gp) Efflux Evaluation (Rhodamine 123 Assay)

This assay determines if your derivative is evading P-gp efflux pumps in resistant cell lines.

  • Cell Seeding: Seed A2780/T (P-gp overexpressing) cells in a 6-well plate at 2×105 cells/well. Incubate overnight.

  • Pre-treatment: Treat cells with your benzimidazole derivative (at IC50 concentration) for 2 hours.

  • Control Validation: Treat a separate well with Verapamil (10 µM), a known P-gp inhibitor, to validate maximum dye retention.

  • Dye Loading: Add Rhodamine 123 (Rh123) to a final concentration of 5 µg/mL in all wells. Incubate for 1 hour at 37°C in the dark.

  • Washing & Lysis: Wash cells three times with ice-cold PBS to halt efflux. Lyse cells using 0.1% Triton X-100.

  • Quantification: Measure intracellular Rh123 fluorescence (Ex 485 nm / Em 535 nm). If your derivative evades P-gp, the fluorescence will be identical to the vehicle control. If it inhibits P-gp, fluorescence will match the Verapamil control.

Section 5: Visualizations

Mechanism A 1,2-Dimethyl-1H-1,3- benzodiazol-5-ol Scaffold B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding D NAPRT Enzyme Modulation A->D Allosteric Binding C Microtubule Depolymerization B->C Inhibits Polymerization F Overcomes MDR (Apoptosis / G2/M Arrest) C->F Evades P-gp Efflux E NAD+ Depletion in Cancer Cells D->E Disrupts Metabolism E->F Metabolic Collapse

Dual mechanism of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol derivatives overcoming MDR.

Workflow S1 1. Compound Formulation (DMSO/Tween-80) S2 2. Target Engagement (Tubulin / NAPRT Assays) S1->S2 Optimize Solubility S3 3. Cell Viability Profiling (Wild-type vs Resistant) S2->S3 Validate Mechanism S4 4. Efflux Pump Assessment (Rhodamine 123 Assay) S3->S4 Identify P-gp Evasion S5 5. Calculate Resistance Index (RI = IC50_Res / IC50_WT) S4->S5 Quantify Efficacy

Step-by-step experimental workflow for profiling benzimidazole derivative resistance.

References

  • Title: Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy Source: Current Medicinal Chemistry (2015) URL: [Link]

  • Title: Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities Source: Journal of Medicinal Chemistry (2021) URL: [Link]

  • Title: Properly Substituted Benzimidazoles as a New Promising Class of Nicotinate Phosphoribosyltransferase (NAPRT) Modulators Source: Pharmaceuticals (Basel) (2023) URL: [Link]

Optimization

Technical Support Center: Troubleshooting &amp; Mitigating Toxicity in 1,2-Dimethyl-1H-1,3-benzodiazol-5-ol Analogs

Welcome to the Advanced Application Support Portal. This guide is designed for medicinal chemists, toxicologists, and drug development professionals optimizing the 1,2-dimethyl-1H-1,3-benzodiazol-5-ol scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. This guide is designed for medicinal chemists, toxicologists, and drug development professionals optimizing the 1,2-dimethyl-1H-1,3-benzodiazol-5-ol scaffold. While benzimidazoles are privileged structures in pharmacology, the 5-hydroxy substitution introduces specific metabolic and off-target liabilities. Below, we address the most critical troubleshooting scenarios encountered during lead optimization.

FAQ 1: Hepatotoxicity & Reactive Metabolite Formation

Q: Our lead 5-hydroxybenzimidazole analogs show excellent target affinity and clean in vitro cytotoxicity profiles, but we are observing delayed hepatotoxicity and elevated ALT/AST levels in in vivo rodent models. What is the mechanistic cause, and how do we screen for it?

The Causality: The 5-hydroxyl group on the benzimidazole ring acts as a classical structural alert. In the liver, Cytochrome P450 (CYP) enzymes readily oxidize this electron-rich phenol-like moiety into a highly electrophilic quinone imine reactive metabolite (RM). Because this intermediate is transient, it does not immediately cause cell death in standard 24-hour in vitro viability assays. Instead, it rapidly depletes intracellular glutathione (GSH) and covalently binds to hepatic proteins, initiating an immune-mediated idiosyncratic drug-induced liver injury (DILI) [1].

The Solution: To engineer out this liability, you must block the oxidation site. Bioisosteric replacement of the 5-OH group with electron-withdrawing groups (e.g., fluorine, trifluoromethyl) or steric shielding (e.g., methoxy) prevents quinone imine formation. You must validate this using a self-validating GSH trapping assay.

Protocol: In Vitro Reactive Metabolite (GSH) Trapping Assay

This protocol is a self-validating system: it utilizes Acetaminophen (APAP) as a positive control for quinone imine formation and includes a minus-NADPH negative control to ensure adducts are strictly metabolism-dependent.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Matrix: Combine Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL and 5 mM reduced Glutathione (GSH) in the buffer.

  • Compound Addition: Spike in the test analog (or APAP positive control) to a final concentration of 10 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Reaction & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding a 3x volume of ice-cold acetonitrile containing 100 nM of an internal standard (e.g., labetalol) to normalize extraction efficiency.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Set the instrument to perform a neutral loss scan of 129 Da (the characteristic cleavage of the pyroglutamic acid moiety from GSH adducts) to identify and quantify RM formation.

Bioactivation Parent 1,2-Dimethyl-1H-1,3- benzodiazol-5-ol (Parent) CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP O2, NADPH Quinone Quinone Imine (Reactive Metabolite) CYP->Quinone -H2O GSH GSH Conjugation (Detoxification) Quinone->GSH + Glutathione Toxicity Protein Covalent Binding (Hepatotoxicity) Quinone->Toxicity GSH Depletion

CYP450-mediated bioactivation of 5-hydroxybenzimidazoles to reactive quinone imines.

Quantitative SAR Data: Modulating the 5-Position

Table 1: Impact of 5-position substitutions on metabolic stability and off-target toxicity.

Analog ModificationGSH Adduct Formation (pmol/mg/min)HepG2 Cytotoxicity IC50 (µM)Tubulin Vmax Inhibition (%)
5-OH (Parent Core)145.212.465%
5-OCH3 (Methoxy)12.445.140%
5-F (Fluorine)N.D. (< 0.1)>100<5%
5-CF3 (Trifluoromethyl)N.D. (< 0.1)>100<5%

FAQ 2: Off-Target Cytotoxicity & Tubulin Binding

Q: After replacing the 5-OH group to stop reactive metabolite formation, our analogs are still exhibiting broad-spectrum cytotoxicity across multiple mammalian cell lines. How can we determine if this is a scaffold-specific mechanism?

The Causality: Benzimidazole rings with flat, planar geometries have a high propensity to bind to the colchicine-binding site of β-tubulin. This mechanism is intentionally exploited by benzimidazole anthelmintics (e.g., albendazole, mebendazole) and repurposed oncology drugs to disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis [2]. If your therapeutic target is outside of oncology or parasitology, this off-target binding manifests as unacceptable general cytotoxicity. You must disrupt the planarity of the molecule or add bulky substituents at the 1- or 2-positions to create steric clashes within the tubulin binding pocket.

Protocol: Tubulin Polymerization Kinetics Assay

This protocol utilizes Paclitaxel (polymerization enhancer) and Colchicine (polymerization inhibitor) as internal system validators to ensure the dynamic range of the assay is functioning.

  • Reagent Preparation: Thaw >99% pure porcine brain tubulin on ice. Prepare a reaction buffer consisting of 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP.

  • Plate Setup: Pre-warm a 96-well half-area UV-transparent plate to 37°C.

  • Compound Loading: Add test analogs (0.1 µM to 50 µM), Vehicle (0.1% DMSO), Colchicine (3 µM, positive control for inhibition), and Paclitaxel (3 µM, positive control for enhancement) to the respective wells.

  • Reaction Initiation: Rapidly add the tubulin/buffer mixture (final tubulin concentration: 3 mg/mL) to the wells using a multichannel pipette.

  • Kinetic Readout: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: Calculate the Vmax (maximum rate of polymerization) during the linear growth phase. A statistically significant decrease in Vmax compared to the DMSO vehicle confirms off-target tubulin inhibition.

FAQ 3: Optimizing the Screening Cascade

Q: We have a library of 500 benzimidazole analogs. What is the most resource-efficient way to screen out these specific toxicity liabilities early in the pipeline?

The Causality: Running in vivo PK/Tox studies on compounds with inherent structural flaws wastes resources. Because the toxicities of the 1,2-dimethyl-1H-1,3-benzodiazol-5-ol scaffold are highly predictable (cytotoxicity via tubulin binding and DILI via RM formation), they can be front-loaded into a tiered in vitro screening cascade. Compounds must pass general viability checks before advancing to resource-intensive mass spectrometry trapping assays.

Workflow Lib Analog Library Tier1 Tier 1: Cytotoxicity (HepG2 Viability) Lib->Tier1 Tier2 Tier 2: RM Trapping (LC-MS/MS GSH) Tier1->Tier2 IC50 > 50 µM Tier3 Tier 3: Tubulin Polymerization Tier2->Tier3 Negative RM Lead Lead Selection Tier3->Lead Clean Profile

Tiered in vitro screening workflow to de-risk benzimidazole analog liabilities.

References
  • Stepan, A. F., Walker, D. P., Bauman, J. N., Price, D. A., Baillie, T. A., Kalgutkar, A. S., & Aleo, M. D. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Drugs Marketed in the United States. Chemical Research in Toxicology, 24(9), 1345–1410.[Link]

  • Son, D.-S., Lee, E.-S., & Adunyah, S. E. (2020). The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. Immune Network, 20(4), e29.[Link]

Troubleshooting

Technical Support Center: Enhancing the Stability of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol in Solution

Welcome to the technical support guide for 1,2-dimethyl-1H-1,3-benzodiazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1,2-dimethyl-1H-1,3-benzodiazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Drawing from established principles of small molecule stability and specific knowledge of benzimidazole and phenolic compound chemistry, this guide offers troubleshooting protocols and frequently asked questions to ensure the integrity of your experiments.

Understanding the Instability of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol

The structure of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol, featuring both a phenolic hydroxyl group and an electron-rich benzimidazole ring system, makes it susceptible to degradation. The primary pathways of degradation are oxidation and photodegradation.[1][2] The phenolic hydroxyl group is particularly prone to oxidation, which can be accelerated by factors such as pH, temperature, and the presence of dissolved oxygen.[3][4] Similarly, benzimidazole derivatives are known to be photosensitive, and exposure to light can trigger degradation.[5][6]

Frequently Asked Questions (FAQs)

Q1: My solution of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol is changing color. What is causing this?

A1: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, specifically oxidation. The phenolic hydroxyl group is likely being oxidized to form colored quinone-type structures. This process can be accelerated by exposure to air (oxygen), light, and non-neutral pH.[3]

Q2: What is the optimal pH for storing solutions of this compound?

Q3: Can I store stock solutions in DMSO? For how long?

A3: Anhydrous DMSO is a suitable solvent for preparing stock solutions. However, DMSO is hygroscopic and can absorb atmospheric water, which may promote hydrolysis over time.[5] For long-term storage, it is best to store stock solutions at low temperatures (e.g., -20°C or -80°C) in desiccated containers to minimize water absorption.[5] It is always best practice to prepare fresh solutions for each experiment whenever possible.[5]

Q4: Is this compound sensitive to light?

A4: Yes, benzimidazole derivatives are known to be photosensitive.[5][6] Exposure to UV or even ambient light can lead to photodegradation.[2][5] It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1][5]

Troubleshooting Guides

Issue 1: Rapid Degradation Observed by HPLC Analysis

If you observe a rapid decrease in the parent peak of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol with the concurrent appearance of new peaks in your HPLC chromatogram, it is a clear sign of degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid degradation.

Detailed Protocols:

  • Protocol for Mitigating Oxidation:

    • Solvent Degassing: Before preparing your solution, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using a sonicator under vacuum. This will remove dissolved oxygen.

    • Use of Antioxidants: Consider adding a compatible antioxidant to your solution. The choice of antioxidant will depend on your downstream application.

AntioxidantRecommended Starting ConcentrationNotes
Ascorbic Acid0.1 - 1 mMWater-soluble. Can act as a pro-oxidant in the presence of metal ions.
Butylated Hydroxytoluene (BHT)0.01% - 0.1% (w/v)Soluble in organic solvents.
Trolox0.1 - 1 mMWater-soluble analog of Vitamin E.
  • Protocol for Preventing Photodegradation:

    • Use Amber Vials: Store all solutions in amber glass vials to minimize exposure to ambient light.

    • Work in Low-Light Conditions: When handling the compound and its solutions, work in a fume hood with the light turned off or under yellow light.

    • Foil Wrapping: For clear containers, wrap them securely in aluminum foil to provide a light barrier.[1]

  • Protocol for pH Optimization:

    • Prepare a series of buffers: Prepare buffers at various pH values (e.g., pH 5, 6, 7, and 8).

    • Incubate solutions: Prepare solutions of your compound in each buffer and incubate them under your experimental conditions.

    • Analyze at time points: At regular time intervals, analyze the stability of the compound at each pH using a validated HPLC method.[1] This will help determine the optimal pH for stability.

Issue 2: Inconsistent Results Between Experiments

Inconsistent results can often be traced back to the instability of the compound in solution, leading to varying concentrations of the active compound between experiments.

Troubleshooting Workflow:

Caption: Troubleshooting for inconsistent experimental results.

Detailed Protocols:

  • Standardizing Solution Preparation:

    • Always use fresh solutions: Prepare solutions of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol immediately before each experiment.[5]

    • Use high-purity, anhydrous solvents: Ensure that your solvents are of high purity and are anhydrous, especially when using solvents like DMSO which can absorb water.[5]

    • Consistent storage: If short-term storage is necessary, store all solutions under the same conditions (e.g., 2-8°C, protected from light) for a consistent duration.[1]

  • Performing a Forced Degradation Study: A forced degradation study (or stress testing) is a powerful tool to understand the degradation pathways of your compound and to develop a stability-indicating analytical method.[7]

    Experimental Protocol for Forced Degradation:

    • Prepare a stock solution: Prepare a stock solution of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 8 hours).

    • Alkaline Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for a defined period.

    • Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).

    • Thermal Condition: Store both the solid compound and a solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Photolytic Condition: Expose the solid compound and a solution to a light source as per ICH Q1B guidelines. Keep a control sample in the dark.

    • Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and analyze by a suitable stability-indicating HPLC method.

Analytical Methods for Stability Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of small molecules like 1,2-dimethyl-1H-1,3-benzodiazol-5-ol.[8] A stability-indicating HPLC method is one that can separate the parent compound from all its degradation products, allowing for accurate quantification of the remaining active compound.

Example HPLC Method (Starting Point):

ParameterCondition
ColumnC18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
Detection Wavelength280 nm (or λmax of the compound)
Column Temperature30°C

Note: This method is a starting point and may require optimization to achieve baseline separation of all degradation products.

References

  • Benchchem. (n.d.). preventing degradation of 2-chloro-1H-benzo[d]imidazol-5-ol in aqueous solutions.
  • Benchchem. (n.d.). Stabilization of phenol solutions to prevent oxidation and degradation.
  • Nihei, K., et al. (2018). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). stability issues of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one in solution.
  • J. Chem. Soc., Perkin Trans. 1, 1978, 1373-1377. (1978). Photochemistry of heterocyclics. II. Photolysis of benzimidazole and its 2-alkyl derivatives. Aust J Chem.
  • Ragno, G., et al. (2003). A photodegradation study on anthelmintic benzimidazoles. IRIS Unical.
  • Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. Retrieved from [Link]

  • Yousef, Y. A., & Al-Zamil, M. Z. (2008). Photolysis of Some Benzimidazole Based Pesticides. ResearchGate. Retrieved from [Link]

  • Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • Wang, Y., et al. (2023). Synthesis and Photocatalytic Properties of Four Coordination Compounds Constructed from Two Benzimidazole-Based Asymmetric Polyazocyclic Ligands. MDPI. Retrieved from [Link]

  • Gniewosz, M., & Kraśniewska, K. (2018). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. HERBALISM.
  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science.
  • Van den Eynde, M., et al. (2022). High-Temperature Hydrothermal Extraction of Phenolic Compounds from Brewer's Spent Grain and Malt Dust Biomass Using Natural Deep Eutectic Solvents. ResearchGate. Retrieved from [Link]

  • Asfaw, T. G. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. J Adv Agron Crop Sci.
  • Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.
  • Benchchem. (n.d.). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
  • Asfaw, T. G. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. J Adv Agron Crop Sci.
  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager.
  • IJSDR. (2023). Stability indicating study by using different analytical techniques. IJSDR.
  • Soares, S., et al. (2025). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. PMC. Retrieved from [Link]

  • Spychalska, K., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. Retrieved from [Link]

  • Alaqeel, S. I. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
  • Asfaw, T. G. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publishers.
  • IntechOpen. (2019). Flavonoids and Phenolic Acids as Potential Natural Antioxidants. IntechOpen. Retrieved from [Link]

  • Maróstica Jr, M. R., & Pastore, G. M. (2009). Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources. Bentham Open. Retrieved from [Link]

  • Wan, S., et al. (2014). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Kamanna, K. (2019). Synthesis and Pharmacological Profile of Benzimidazoles. IntechOpen. Retrieved from [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed. Retrieved from [Link]

  • Shafiei, M., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. Retrieved from [Link]

  • D’yakonov, V. A., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Retrieved from [Link]

  • Alsante, K. M., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Klick, S., et al. (2005). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Retrieved from [Link]

  • Pawar, S. V., & Laddha, S. S. (2021). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Vigneron, J., et al. (2020). Long-term stability of ready-to-use 1-mg/mL midazolam solution. PubMed. Retrieved from [Link]

  • Vigneron, J., et al. (2020). Long-term stability of ready-to-use 1-mg/mL midazolam solution. American Journal of Health-System Pharmacy. Retrieved from [Link]

  • Kumar, A., et al. (2012). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of Benzimidazole-Based Antibacterial Agents and Established Antibiotics

An In-depth Guide for Researchers in Drug Discovery and Development In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers in Drug Discovery and Development

In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is of paramount importance. Among these, the benzimidazole core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparative analysis of the efficacy of a representative benzimidazole derivative against a panel of well-established antibiotics.

Due to the limited availability of specific experimental data for 1,2-dimethyl-1H-1,3-benzodiazol-5-ol, this guide will utilize a well-characterized substituted benzimidazole derivative as a representative for this class of compounds to facilitate a meaningful comparison with widely-used antibiotics. The insights and methodologies presented herein are intended to provide a robust framework for researchers engaged in the evaluation and development of new antibacterial agents.

Introduction to Benzimidazole as an Antibacterial Scaffold

The benzimidazole moiety, a bicyclic aromatic heterocycle, is structurally analogous to naturally occurring purine bases, allowing it to interact with various biological macromolecules.[2] This structural feature has been exploited by medicinal chemists to design a plethora of derivatives with diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anthelmintic activities.[1] The antibacterial efficacy of benzimidazole derivatives is intricately linked to the nature and position of substituents on the benzimidazole ring system.[3] Modifications at the N-1, C-2, C-5, and C-6 positions have been shown to significantly modulate the antibacterial spectrum and potency.[3]

Comparative In Vitro Efficacy

The primary metric for quantifying the in vitro efficacy of an antibacterial agent is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a representative benzimidazole derivative against key Gram-positive and Gram-negative bacterial strains, juxtaposed with the performance of standard antibiotics from different classes.

Table 1: Minimum Inhibitory Concentration (MIC) Data (µg/mL)

Compound/AntibioticMechanism of Action ClassStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Representative Benzimidazole Derivative DNA Gyrase/FtsZ Inhibition (putative)2 - 16[4][5]2 - 64[4][6]
Ciprofloxacin Fluoroquinolone0.25 - 20.015 - 1
Gentamicin Aminoglycoside0.12 - 40.25 - 2
Vancomycin Glycopeptide0.5 - 2Not Active
Linezolid Oxazolidinone1 - 4Not Active

Note: The MIC values for the representative benzimidazole derivative are presented as a range based on various substituted compounds reported in the literature. Specific values can vary significantly depending on the exact chemical structure.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial efficacy data, standardized testing methodologies are crucial. The following protocols outline the fundamental procedures for determining MIC values.

Broth Microdilution Method

This method is a widely accepted standard for quantitative antimicrobial susceptibility testing.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., benzimidazole derivative or antibiotic) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • Visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[7]

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Step-by-Step Protocol:

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton Agar (MHA) plates of a standardized depth.

  • Inoculation:

    • Spread a standardized bacterial inoculum (0.5 McFarland) evenly across the surface of the MHA plate using a sterile swab.

  • Well Creation and Compound Addition:

    • Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

    • Add a fixed volume of the test compound solution at a known concentration into each well.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of growth inhibition around each well in millimeters. A larger zone of inhibition generally indicates greater antibacterial activity.

Putative Mechanism of Action of Antibacterial Benzimidazoles

While the precise mechanism of action can vary between different benzimidazole derivatives, several key bacterial targets have been identified.

Inhibition of DNA Gyrase and Topoisomerase IV

Similar to fluoroquinolone antibiotics like ciprofloxacin, some benzimidazole derivatives are believed to exert their antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase).[8] DNA gyrase is essential for bacterial DNA replication, recombination, and repair. Its inhibition leads to the accumulation of DNA strand breaks and ultimately cell death.

Disruption of Cell Division via FtsZ Inhibition

Another proposed mechanism involves the inhibition of the FtsZ protein. FtsZ is a crucial cytoskeletal protein that forms a contractile ring (the Z-ring) at the site of cell division in most bacteria. Disruption of FtsZ polymerization prevents septum formation and leads to bacterial filamentation and cell lysis.[8]

The following diagram illustrates the potential sites of action for benzimidazole derivatives in comparison to a known antibiotic.

Mechanism_of_Action cluster_0 Bacterial Cell DNA_Replication DNA Replication DNA_Gyrase DNA Gyrase DNA_Replication:f0->DNA_Gyrase requires Cell_Division Cell Division FtsZ_Polymerization FtsZ Polymerization Cell_Division:f0->FtsZ_Polymerization requires Benzimidazole Benzimidazole Derivative Benzimidazole->DNA_Gyrase inhibits Benzimidazole->FtsZ_Polymerization inhibits Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase inhibits

Sources

Comparative

Comparative Analysis of Anticancer Activity: 1,2-Dimethyl-1H-1,3-benzodiazol-5-ol vs. Standard Chemotherapeutics

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow Executive Summary The landscape of oncology drug development is shifting from...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow

Executive Summary

The landscape of oncology drug development is shifting from broad-spectrum genotoxic agents to targeted metabolic modulators. While standard chemotherapeutics like cisplatin and doxorubicin rely on direct DNA damage to induce apoptosis[1], they are frequently limited by severe off-target toxicities and the rapid emergence of resistance mechanisms.

Recently, 1,2-dimethyl-1H-1,3-benzodiazol-5-ol (also known as 1,2-dimethyl-1H-benzo[d]imidazol-5-ol, hereafter referred to as DMB-5-OH ) has emerged as a critical scaffold for a new class of metabolic modulators. Specifically, properly substituted DMB-5-OH derivatives have been identified as potent modulators of Nicotinate Phosphoribosyltransferase (NAPRT) [2]. By targeting the Preiss-Handler (PH) pathway of NAD+ biosynthesis, these compounds induce synthetic lethality in tumors that are resistant to standard NAMPT inhibitors[3]. This guide objectively compares the mechanistic profile of DMB-5-OH derivatives against standard chemotherapeutics and provides self-validating protocols for evaluating their efficacy.

Mechanistic Profiling: Metabolic Starvation vs. Genotoxic Stress

Standard Chemotherapeutics (Cisplatin & Doxorubicin)

Standard drugs operate primarily through catastrophic structural damage to the cell:

  • Cisplatin: Enters the cell via copper transporters (e.g., CTR1) and undergoes aquation. It acts as a potent electrophile, forming 1,2-intrastrand crosslinks with purine bases on DNA[1]. This physical blockade halts DNA replication and transcription, triggering p53-mediated apoptosis[4].

  • Doxorubicin: Intercalates directly into DNA base pairs and inhibits Topoisomerase II, resulting in lethal double-strand breaks.

DMB-5-OH Derivatives (NAPRT Modulators)

Cancer cells exhibit a profound addiction to elevated NAD+ levels to fuel rapid proliferation, DNA repair, and ROS scavenging[3]. When the primary NAD+ salvage pathway (NAMPT) is inhibited, tumors survive by hijacking the Preiss-Handler pathway via NAPRT over-expression[5]. DMB-5-OH derivatives act as specific NAPRT modulators[2]. By preventing the conversion of nicotinic acid (NA) to nicotinic acid mononucleotide (NAMN), these compounds effectively starve the tumor of NAD+, leading to metabolic collapse without the direct DNA damage associated with standard drugs.

G NAM Nicotinamide NAMPT NAMPT Enzyme NAM->NAMPT NA Nicotinic Acid NAPRT NAPRT Enzyme NA->NAPRT NAD Intracellular NAD+ NAMPT->NAD Salvage Pathway NAPRT->NAD Preiss-Handler Pathway NAMPT_Inh NAMPT Inhibitors NAMPT_Inh->NAMPT NAPRT_Inh DMB-5-OH Derivatives NAPRT_Inh->NAPRT

Fig 1. Dual targeting of NAD+ biosynthesis pathways via NAMPT and NAPRT modulation.

Comparative Efficacy & Toxicity Data

The following table summarizes the quantitative and qualitative differences between DMB-5-OH-based NAPRT modulators and standard clinical agents.

ParameterDMB-5-OH Derivatives (NAPRT Modulators)CisplatinDoxorubicin
Primary Target NAPRT (Preiss-Handler Pathway)[2]DNA (Purine bases)[1]Topoisomerase II / DNA
Mechanism of Action NAD+ depletion leading to metabolic starvation1,2-intrastrand crosslinks, replication block[4]Intercalation, double-strand breaks
Primary Resistance Alternative NAD+ salvage pathways (NAMPT)[3]Enhanced Nucleotide Excision Repair (NER)[4]P-glycoprotein (MDR1) efflux pumps
Off-Target Toxicity Low (Targeted metabolic vulnerability)High (Nephrotoxicity, Ototoxicity)[4]High (Cardiotoxicity)
Clinical Synergy NAMPT inhibitors (e.g., FK866)[3]Taxanes, 5-FluorouracilCyclophosphamide

Experimental Workflows: A Self-Validating System

To rigorously evaluate the anticancer activity of DMB-5-OH derivatives against standard drugs, researchers must establish causality. The following protocol utilizes an orthogonal validation approach to prove that cytotoxicity is strictly driven by on-target NAD+ depletion.

Protocol: Orthogonal Validation of NAD+ Depletion-Mediated Cytotoxicity

Rationale & Causality: We utilize the WST-8 assay over the traditional MTT assay because WST-8 reduction is strictly dependent on intracellular NADH. When DMB-5-OH derivatives deplete NAD+/NADH pools, WST-8 reduction halts. This provides a direct functional proxy for metabolic starvation rather than just structural cell collapse. Furthermore, WST-8 generates a water-soluble formazan, eliminating the need for DMSO solubilization, which can introduce solvent-induced artifacts in metabolically fragile cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate NAPRT-amplified cancer cells (e.g., OVCAR-5) at a density of 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Treatment: Treat cells with varying concentrations of the DMB-5-OH derivative (0.1 µM to 100 µM) in combination with a sub-lethal dose of a NAMPT inhibitor (e.g., 10 nM FK866) to block the salvage pathway[3].

  • The Self-Validating Control (NMN Rescue): In a parallel cohort, apply the exact same drug treatment but supplement the media with 1 mM Nicotinamide Mononucleotide (NMN). Logic: NMN acts downstream of both NAMPT and NAPRT. If the DMB-5-OH derivative's toxicity is purely on-target, exogenous NMN will entirely rescue cell viability. If cell death persists, it indicates off-target chemical toxicity.

  • WST-8 Viability Readout: After 72 hours, add 10 µL of WST-8 reagent per well. Incubate for 2 hours and measure absorbance at 450 nm.

  • LC-MS/MS Quantification: Lyse a parallel plate of treated cells using 0.5 M perchloric acid. Quantify absolute intracellular NAD+ levels via LC-MS/MS to establish a direct mathematical correlation between NAD+ depletion and the WST-8 viability drop.

Workflow Cells Culture Cells Treatment DMB-5-OH Treatment Cells->Treatment Rescue + NMN Rescue (Control) Treatment->Rescue Parallel Viability WST-8 Assay Treatment->Viability LCMS LC-MS/MS NAD+ Treatment->LCMS Rescue->Viability Validation Mechanism Validated Viability->Validation LCMS->Validation

Fig 2. Orthogonal workflow linking WST-8 cell viability to LC-MS/MS NAD+ quantification.

Conclusion & Strategic Applications

While standard chemotherapeutics like cisplatin remain foundational in oncology, their utility is bottlenecked by indiscriminate genotoxicity[1]. 1,2-Dimethyl-1H-1,3-benzodiazol-5-ol represents a paradigm shift, serving as a highly specific scaffold for NAPRT modulation[2]. By integrating DMB-5-OH derivatives with NAMPT inhibitors, drug developers can achieve synthetic lethality in PH-pathway-addicted tumors, offering a targeted metabolic intervention with potentially lower systemic toxicity than traditional DNA-damaging agents.

References

  • Baldassarri C, et al. "Properly Substituted Benzimidazoles as a New Promising Class of Nicotinate Phosphoribosyltransferase (NAPRT) Modulators." Pharmaceuticals, 2023. URL: [Link]

  • Ghanem MS, et al. "Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives." International Journal of Molecular Sciences, 2024. URL: [Link]

  • Dasari S, Tchounwou PB. "Cisplatin in cancer therapy: molecular mechanisms of action." European Journal of Pharmacology, 2014. URL: [Link]

Sources

Validation

A Senior Scientist's Guide to Comparative Docking of Benzimidazole Derivatives

In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged" structure.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological ta...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the benzimidazole scaffold stands out as a "privileged" structure.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone in the development of therapeutics for a multitude of diseases, from cancer to microbial infections.[1][3][4] This guide provides an in-depth, comparative analysis of molecular docking studies involving benzimidazole derivatives, offering both a high-level overview of key findings and a detailed, practical protocol for researchers in the field. Our focus is on the "why" behind experimental choices, ensuring a robust and reproducible in silico workflow.

The Rationale for In Silico Comparison: A Strategic Imperative

Molecular docking has become an indispensable tool in medicinal chemistry, allowing for the rapid, cost-effective screening of virtual compound libraries and the elucidation of potential binding modes.[5][6][7] For a versatile scaffold like benzimidazole, comparative docking studies are crucial. They enable a head-to-head assessment of derivatives against different targets or a comparison of various derivatives against a single, high-value target. This comparative approach accelerates the identification of lead compounds and informs subsequent synthetic efforts by highlighting key structure-activity relationships (SAR).[8]

Comparative Docking Performance of Benzimidazole Derivatives Across Key Biological Targets

The efficacy of benzimidazole derivatives has been computationally evaluated against a range of validated biological targets. The following table summarizes key findings from various studies, providing a comparative landscape of their potential therapeutic applications.

Benzimidazole Derivative ClassProtein Target(s) & PDB ID(s)Docking SoftwareKey Findings & Comparative Performance (Binding Affinity)Key Interacting ResiduesReference(s)
Keto- and Amino-benzimidazolesEGFR (wild-type and T790M mutant) (PDB: 3VJO, 2JIT)Discovery Studio Biovia 2021Keto-benzimidazoles with sulfonyl substituents showed high binding affinities, with binding energies of -8.1 kcal/mol (EGFRwt) and -8.4 kcal/mol (T790M). These were comparable or superior to the standard inhibitor Gefitinib.Met793[9]
2-Aryl BenzimidazolesEGFR, VEGFR-2, PDGFRSupport Vector Machines (SVM) & Molecular DockingIdentified multi-target inhibitors with high cytotoxicity against HepG-2 cells (IC₅₀ ~2 µM). Docking suggested tighter interaction of some derivatives with EGFR and PDGFR compared to others.Not specified[10]
Benzimidazole-Triazole HybridsDNA Topoisomerase I (PDB: 1T8I)Not specifiedCompounds 4b and 4h showed potent inhibitory activity, with IC₅₀ values of 7.34 µM and 4.56 µM against A549 cells, respectively. Docking confirmed strong binding affinity.N352, D533, R364[11]
1,2-DiarylbenzimidazolesTubulinMolecular Docking SimulationCompound c24 showed the most potent inhibition of microtubule polymerization (IC₅₀ = 8.47 µM) and high anti-tumor activity (GI₅₀ = 0.71-2.41 µM).Not specified[12]
N1-Substituted 5-Alkylsulfonyl BenzimidazolesDNA Gyrase (DNAGyr) and Dihydrofolate Reductase (DHFR)Not specifiedCompound 26 displayed the most potent antibacterial activity against E. faecalis (MIC = 12.5 µg/mL) and antifungal activity against C. albicans (MIC = 16 µg/mL).Not specified[13]
1-(4-((1H–benzimidazol -1-yl) methylamino) phenyl) ethanoneTopoisomerase II / DNA Gyrase (E. coli and S. aureus)Not specifiedExhibited better glide energy and hydrogen bond interactions compared to other derivatives and the control drug Norfloxacin.Not specified[14]

A Validated Workflow for Comparative Molecular Docking

This section details a step-by-step protocol for conducting a comparative docking study of novel benzimidazole derivatives against a chosen protein target. The rationale behind each step is explained to ensure scientific rigor.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison p1 Protein Structure Preparation (PDB Retrieval, Cleaning) d1 Define Binding Site (Grid Box Generation) p1->d1 l1 Ligand Structure Preparation (2D to 3D Conversion, Energy Minimization) d2 Run Docking Algorithm (e.g., AutoDock Vina, GOLD) l1->d2 d1->d2 a1 Pose Clustering & Scoring (Binding Energy/Score Calculation) d2->a1 a2 Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) a1->a2 a3 Comparative Analysis (vs. Standard, vs. Other Derivatives) a2->a3

Caption: A generalized workflow for a comparative molecular docking study.

Step-by-Step Protocol

1. Protein Preparation: The Foundation of a Reliable Study

  • Action: Obtain the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). For this example, we will use the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 3VJO).[9]

  • Protocol:

    • Download the PDB file.

    • Remove all non-essential molecules, including water, co-crystallized ligands, and any duplicate protein chains using software like UCSF Chimera or Discovery Studio.[9]

    • Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges). This is critical for accurate electrostatic interaction calculations.[8]

    • Energy minimize the protein structure to relieve any steric clashes.

  • Causality: A "clean" and properly prepared protein structure is paramount. The removal of water molecules prevents interference with ligand binding, while the addition of hydrogens and correct charge assignment ensures that the scoring function can accurately calculate binding energies.[5]

2. Ligand Preparation: Ensuring Chemical Correctness

  • Action: Prepare 3D structures of the benzimidazole derivatives to be docked, as well as a reference compound (e.g., Gefitinib for EGFR).

  • Protocol:

    • Draw the 2D structures of the benzimidazole derivatives using a chemical drawing tool like ChemDraw.

    • Convert the 2D structures to 3D using a program like Open Babel or Discovery Studio.

    • Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94). This ensures that the ligand is in a low-energy, stable conformation before docking.

    • Assign partial charges to the ligand atoms.

  • Causality: The starting conformation of the ligand can significantly influence the outcome of the docking simulation. Energy minimization provides a realistic starting point, increasing the likelihood of finding the true binding pose.[15]

3. Defining the Binding Site: Focusing the Search

  • Action: Define the active site of the protein where the docking search will be performed.

  • Protocol:

    • If a co-crystallized ligand is present in the original PDB file, its location can be used to define the center of the binding pocket.

    • Alternatively, literature data on known active site residues can be used to define the center. For EGFR, the ATP binding site is the target.[9]

    • A grid box is then generated around this defined center. The size of the grid box should be large enough to accommodate the ligands and allow for rotational and translational sampling.

  • Causality: A well-defined grid box focuses the computational search on the relevant binding pocket, saving computational time and reducing the chances of identifying non-specific binding poses.

4. Docking Simulation: The Core of the Experiment

  • Action: Run the molecular docking algorithm to predict the binding poses and affinities of the benzimidazole derivatives.

  • Protocol:

    • Select a docking program. AutoDock Vina is a widely used and effective choice.[15] Other options include GOLD, which was used in a study of benzimidazole derivatives against EGFR.[1]

    • Configure the docking parameters. This includes setting the number of binding modes to generate and the exhaustiveness of the search. Higher exhaustiveness increases the chances of finding the best pose but also increases computation time.

    • Execute the docking run for each benzimidazole derivative and the reference compound.

  • Causality: The choice of docking algorithm and its parameters directly impacts the results. Different algorithms use different search methods and scoring functions, which can lead to variations in the predicted binding modes and affinities.[6] It is crucial to be consistent with the chosen software and parameters for a valid comparative study.

5. Post-Docking Analysis and Comparison: From Data to Insights

  • Action: Analyze the docking results to compare the performance of the different derivatives.

  • Protocol:

    • Rank by Binding Affinity: The primary metric for comparison is the predicted binding affinity (e.g., binding energy in kcal/mol or a docking score). Lower binding energies generally indicate more favorable binding.[8][16]

    • Analyze Binding Poses: Visualize the top-ranked binding pose for each derivative within the active site of the protein using software like PyMOL or Discovery Studio Visualizer.[15]

    • Identify Key Interactions: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between each ligand and the protein's active site residues.[9][17]

    • Compare with the Standard: Critically compare the binding affinity and interaction patterns of your derivatives with the reference compound. Does your top compound form similar or novel interactions?

  • Causality: A low binding energy alone is not sufficient to declare a compound as a promising lead. A detailed analysis of the binding pose and interactions provides a mechanistic understanding of why a particular derivative binds strongly and can guide the design of more potent analogs. For instance, identifying a key hydrogen bond can inform the inclusion of hydrogen bond donors or acceptors in future designs.

Visualizing a Key Target Pathway: EGFR Signaling

Benzimidazole derivatives have shown significant promise as inhibitors of EGFR, a key receptor tyrosine kinase involved in cancer progression.[1][8][9] Understanding the pathway that these inhibitors target is crucial for appreciating their therapeutic potential.

EGFR_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS_RAF RAS-RAF-MEK-ERK Pathway Dimer->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimer->PI3K_AKT Benzimidazole Benzimidazole Derivative Benzimidazole->Dimer Inhibition Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Metastasis Metastasis Proliferation->Metastasis

Caption: Simplified EGFR signaling pathway and the inhibitory action of benzimidazole derivatives.

Conclusion and Future Directions

This guide has provided a framework for conducting and interpreting comparative molecular docking studies of benzimidazole derivatives. The tabulated data underscores the broad-spectrum potential of this scaffold against various therapeutic targets. The detailed protocol provides a validated, step-by-step approach for performing these in silico experiments with scientific integrity.

The true power of comparative docking lies in its predictive capacity. The insights gained from these studies should be used to formulate testable hypotheses and guide the synthesis of a focused library of compounds for in vitro and in vivo validation. By integrating computational and experimental approaches, the journey from a privileged scaffold to a life-saving therapeutic can be significantly accelerated.

References

  • Abdullah, N. A., Ali, M. A., & Hamid, M. H. S. A. (2022). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Sains Malaysiana, 51(11), 3661-3674. [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Salahi, R. (2023). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 725-738. [Link]

  • Kavitha, M., Nagalakshmi, S., & Muthu, T. (2018). Evaluation and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent. International Journal of Pharmaceutical Sciences and Research, 9(10), 4274-4281. [Link]

  • Verma, R., Verma, S., & Abbas, N. (2025). Development of Benzimidazole Anticancer Leads for EGFR Inhibition by 3D-QSAR Based Virtual Screening, Molecular Docking, Molecular Simulation and Drug Likeness Study. Anti-Cancer Agents in Medicinal Chemistry, 25(1). [Link]

  • Agbaje, E. O., Olasunkanmi, O. I., & Ajani, O. O. (2022). Antibacterial, Antifungal and Molecular Docking Studies of N1‐Substituted 5‐Alkylsulfonyl Benzimidazole Derivatives. ChemistrySelect, 7(33), e202202241. [Link]

  • Li, X., et al. (2011). Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. Bioorganic & Medicinal Chemistry, 19(15), 4529-4535. [Link]

  • Tran, T. T. L., et al. (2019). QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. Journal of Applied Pharmaceutical Science, 9(10), 001-009. [Link]

  • Gullapelli, K., et al. (2017). Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. Journal of the Serbian Chemical Society, 82(10), 1115-1127. [Link]

  • Verma, R., Verma, S., & Abbas, N. (2025). Development of Benzimidazole Anticancer Leads for EGFR Inhibition by 3D-QSAR Based Virtual Screening, Molecular Docking, Molecular Simulation and Drug Likeness Study. Bentham Science Publishers. [Link]

  • Kumar, A., et al. (2021). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Polycyclic Aromatic Compounds, 1-13. [Link]

  • Sharma, O. P., et al. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Journal of Biomolecular Structure and Dynamics, 39(5), 1735-1746. [Link]

  • Acar, Ç., et al. (2021). Synthesis, anticancer evaluation and molecular docking studies of new benzimidazole- 1,3,4-oxadiazole derivatives as human topoisomerase types I poison. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1058-1071. [Link]

  • Wang, L., et al. (2015). Synthesis, biological evaluation, and molecular docking studies of novel 1-benzene acyl-2-(1-methylindol-3-yl)-benzimidazole derivatives as potential tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 101, 59-71. [Link]

  • Zhang, H., et al. (2019). Synthesis, anticancer activity and molecular docking studies on 1,2-diarylbenzimidazole analogues as anti-tubulin agents. Bioorganic Chemistry, 92, 103219. [Link]

  • Yurttaş, L., & Akalın, G. (2019). MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. Hacettepe University Journal of the Faculty of Pharmacy, 39(2), 99-111. [Link]

  • Argirova, M., et al. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 27(23), 8206. [Link]

  • Yurttaş, L., et al. (2024). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega. [Link]

  • Gullapelli, K., Thupurani, M., & Brahmeshwari, G. (2017). Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. Journal of the Serbian Chemical Society, 82(10), 1115-1127. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). RSC Medicinal Chemistry, 14(11), 2095-2122. [Link]

  • Tran, T. T. L., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28249-28261. [Link]

  • Kumar, R., et al. (2022). Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. Current Drug Targets, 23(1), 2-23. [Link]

  • Sharma, O. P., et al. (2025). Modeling, docking, simulation, and inhibitory activity of the benzimidazole analogue against b-tubulin protein from Brugia malayi for treating lymphatic filariasis. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]

  • Kumar, A., et al. (2025). Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Scientific Reports, 15(1), 1-13. [Link]

  • Kanwal, A., et al. (2019). Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review. Pharmaceutical Chemistry Journal, 53(3), 179-187. [Link]

  • El-Naggar, M., et al. (2022). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Scientific Reports, 12(1), 1-19. [Link]

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  • Kumar, P., & Singh, S. K. (2025). EXPLORING MOLECULAR DOCKING: TECHNIQUES, TOOLS, AND THERAPEUTIC INSIGHTS. International Journal of Research Trends and Innovation, 10(5), 1-10. [Link]

  • Singh, A., & Singh, P. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Journal of Drug Delivery and Therapeutics, 16(1), 1-10. [Link]

  • Tutar, Y. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]

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Comparative

Head-to-Head Comparison: Unveiling the Potential of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol as a Novel VEGFR-2 Inhibitor Against Nintedanib

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Disease Vascular Endothelial Growth...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Disease

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a pivotal receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][2] Upon binding its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways.[3][4][5] These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt cascades, are crucial for promoting endothelial cell proliferation, migration, survival, and vascular permeability.[3][4][6] While essential for normal physiological processes like wound healing, dysregulation of the VEGF/VEGFR-2 pathway is a hallmark of numerous pathologies, most notably cancer, where it fuels tumor growth and metastasis.[3] This makes VEGFR-2 a highly attractive target for therapeutic intervention.

This guide provides a head-to-head comparison of a novel investigational compound, 1,2-dimethyl-1H-1,3-benzodiazol-5-ol (designated here as Compound X ), against the commercially available, multi-targeted tyrosine kinase inhibitor, Nintedanib . Nintedanib is known to potently inhibit VEGFR-2, along with other receptor tyrosine kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[7][8][9] By competitively binding to the intracellular ATP-binding pocket of these receptors, Nintedanib effectively blocks downstream signaling.[8][10]

The benzimidazole scaffold, present in both Compound X and numerous approved drugs, is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities.[11][12][13] This comparative guide will delineate the experimental framework for evaluating the efficacy and cellular effects of Compound X, using Nintedanib as a benchmark. We will delve into detailed protocols for assessing in vitro kinase inhibition, cell-based anti-proliferative and anti-angiogenic activity, and the impact on downstream signaling pathways.

Signaling Pathway Overview

VEGFR-2 Signaling Pathway VEGFR-2 Signaling Cascade and Points of Inhibition VEGF VEGF-A VEGFR2 VEGFR-2 (Dimerization & Autophosphorylation) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival & Permeability Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Inhibitor Compound X Nintedanib Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: VEGFR-2 signaling and inhibitor action.

Comparative Experimental Evaluation

This section outlines the key experiments to quantitatively compare the inhibitory potential of Compound X and Nintedanib.

In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of each compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a synthetic substrate by recombinant human VEGFR-2. A reduction in substrate phosphorylation in the presence of the inhibitor signifies its potency. A luminescence-based ATP consumption assay (e.g., Kinase-Glo®) is a common detection method.[1]

Experimental Workflow:

Kinase Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Serial Dilution of Compound X & Nintedanib E Add Inhibitor (or DMSO control) A->E B Prepare Master Mix: - Kinase Buffer - ATP - PTK Substrate D Add Master Mix to 96-well plate B->D C Dilute VEGFR-2 Enzyme F Add VEGFR-2 Enzyme to initiate reaction C->F D->E E->F G Incubate at 30°C for 45 min F->G H Add Kinase-Glo® Reagent G->H I Incubate at RT H->I J Measure Luminescence I->J

Sources

Validation

independent verification of the synthesis of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol

Independent Verification of the Synthesis of 1,2-Dimethyl-1H-1,3-benzodiazol-5-ol: A Comparative Guide Executive Summary 1,2-Dimethyl-1H-1,3-benzodiazol-5-ol (also known as 1,2-dimethyl-1H-benzo[d]imidazol-5-ol, CAS 3742...

Author: BenchChem Technical Support Team. Date: March 2026

Independent Verification of the Synthesis of 1,2-Dimethyl-1H-1,3-benzodiazol-5-ol: A Comparative Guide

Executive Summary

1,2-Dimethyl-1H-1,3-benzodiazol-5-ol (also known as 1,2-dimethyl-1H-benzo[d]imidazol-5-ol, CAS 37422-26-7) is a highly versatile heterocyclic building block frequently employed in the development of kinase inhibitors, GPCR ligands, and other bioactive molecules. Because the benzimidazole core is susceptible to tautomerization and regiochemical ambiguity during synthesis, independent verification of its synthetic route is critical for ensuring lot-to-lot reproducibility and structural integrity. As a Senior Application Scientist, I have designed this guide to objectively compare two distinct synthetic methodologies—the classical direct Phillips condensation and a modern reductive cyclization strategy. This guide provides researchers with the mechanistic insights and experimental data necessary to select the optimal route based on scalability, purity, and atom economy requirements.

Mechanistic Pathways & Route Design

The synthesis of N-alkylated benzimidazoles requires careful control over the sequence of bond formations to avoid mixtures of regioisomers.

Route A: Direct Phillips Condensation The [1] is a time-honored method for constructing the benzimidazole core. By starting with 3-amino-4-(methylamino)phenol, the regiochemistry of the N-methyl group is pre-installed. The reaction proceeds via the acylation of the more nucleophilic primary amine with acetic acid, followed by acid-catalyzed cyclodehydration involving the secondary methylamine. While highly atom-economical, the electron-rich nature of the unprotected aminophenol precursor makes it susceptible to oxidative degradation at elevated temperatures.

Route B: Reductive Cyclization & Demethylation To circumvent the oxidative instability of unprotected aminophenols, Route B employs a protecting group strategy. Starting from 4-methoxy-N-methyl-2-nitroaniline, a one-pot reductive cyclization is achieved using sodium dithionite (Na2S2O4) and acetaldehyde ( [2]; [3]). Na2S2O4 acts as a mild, chemoselective single-electron-transfer reducing agent that converts the nitro group to an amine without reducing the aldehyde. The resulting diamine condenses with acetaldehyde and undergoes oxidative cyclization. Subsequent demethylation of the aryl ether using boron tribromide (BBr3) yields the target 5-ol. This route offers superior crude purity and scalability.

SynthesisPathways A_Start 3-amino-4-(methylamino)phenol A_Cond Phillips Condensation (AcOH, HCl, 100°C) A_Start->A_Cond Target 1,2-dimethyl-1H-1,3-benzodiazol-5-ol A_Cond->Target Route A (Direct) B_Start 4-methoxy-N-methyl-2-nitroaniline B_RedCyc Reductive Cyclization (Na2S2O4, Acetaldehyde, EtOH/H2O) B_Start->B_RedCyc B_Inter 5-methoxy-1,2-dimethyl-1H-benzimidazole B_RedCyc->B_Inter B_Demeth Demethylation (BBr3, DCM, -78°C to RT) B_Inter->B_Demeth B_Demeth->Target Route B (Two-Step)

Figure 1: Comparative synthetic pathways for 1,2-dimethyl-1H-1,3-benzodiazol-5-ol.

Experimental Protocols: Self-Validating Systems

A robust protocol must include built-in validation checkpoints to ensure trustworthiness and reproducibility. The following procedures are designed to be self-monitoring.

Protocol A: Direct Phillips Condensation (Route A)
  • Preparation : In a 100 mL round-bottom flask, suspend 3-amino-4-(methylamino)phenol (10.0 mmol, 1.38 g) in glacial acetic acid (15 mL). Causality: The acetic acid serves a dual role as both the solvent and the acylating electrophile.

  • Catalysis : Add 4N aqueous HCl (5 mL). Causality: The mineral acid protonates the carbonyl oxygen of the intermediate amide, significantly lowering the activation energy for the subsequent intramolecular nucleophilic attack by the secondary amine.

  • Cyclodehydration : Heat the mixture to reflux (100 °C) for 4-6 hours. Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the precursor (m/z 139) and the appearance of the product mass [M+H]+ at m/z 163 indicates complete cyclization.

  • Isolation : Cool the mixture to 0 °C and slowly neutralize with 20% aqueous NaOH until pH 7-8 is reached. The product will precipitate as a crude solid.

  • Purification : Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to remove colored oxidative byproducts.

Protocol B: Reductive Cyclization & Demethylation (Route B)

Step 1: Reductive Cyclization

  • Preparation : Dissolve 4-methoxy-N-methyl-2-nitroaniline (10.0 mmol, 1.82 g) and acetaldehyde (15.0 mmol, 0.66 g) in ethanol (30 mL).

  • Reduction : Slowly add a freshly prepared solution of Na2S2O4 (30.0 mmol, 5.22 g) in water (15 mL). Causality: The biphasic nature of the solvent system ensures the solubility of both the organic substrates and the inorganic reducing agent, preventing localized concentration spikes that could lead to thermal runaway.

  • Cyclization : Heat the mixture to 80 °C for 3 hours. Validation Checkpoint: TLC (DCM:MeOH 9:1) should show complete consumption of the bright yellow nitro starting material.

  • Workup : Concentrate the ethanol under reduced pressure, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate to yield 5-methoxy-1,2-dimethyl-1H-benzimidazole.

Step 2: Demethylation

  • Preparation : Dissolve the intermediate (approx. 8.0 mmol) in anhydrous DCM (20 mL) under an inert argon atmosphere and cool to -78 °C using a dry ice/acetone bath.

  • Cleavage : Dropwise add a 1.0 M solution of BBr3 in DCM (24.0 mL, 3.0 eq). Causality: BBr3 is a strong Lewis acid that coordinates to the methoxy oxygen, facilitating nucleophilic attack by bromide on the methyl group. The ultra-low temperature prevents unwanted bromination of the electron-rich aromatic ring.

  • Quenching : Allow the reaction to warm to room temperature over 4 hours. Validation Checkpoint: Carefully quench by adding methanol (10 mL) dropwise at 0 °C to destroy excess BBr3, forming volatile trimethyl borate.

  • Isolation : Neutralize with saturated NaHCO3, extract with EtOAc, and concentrate to yield the target 1,2-dimethyl-1H-1,3-benzodiazol-5-ol.

Comparative Analysis & Quantitative Data

To aid in route selection, the performance metrics of both methodologies are summarized below.

Performance MetricRoute A: Phillips CondensationRoute B: Reductive Cyclization
Overall Yield 60 - 65%75 - 80% (over two steps)
Crude Purity (LC-MS) 70 - 75% (requires recrystallization)>90% (cleaner reaction profile)
Atom Economy High (Single-step conversion)Moderate (Requires protecting group)
Scalability Moderate (Prone to oxidation at scale)Excellent (Highly reproducible)
Reagent Cost LowModerate (BBr3 is relatively expensive)

Analytical Verification Standards

To independently verify the successful synthesis of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol, the following analytical signatures must be confirmed:

  • Regiochemistry Confirmation (1H NMR, 400 MHz, DMSO-d6) : The N-CH3 protons will appear as a sharp singlet at ~3.65 ppm, while the C2-CH3 protons appear at ~2.45 ppm. The critical regiochemical proof lies in the aromatic region: the C4-H proton (isolated between the hydroxyl group and the N3 nitrogen) will appear as a distinct doublet with a small meta-coupling constant (J ~ 2.0 Hz) at ~6.9 ppm.

  • Mass Spectrometry (ESI-TOF) : Calculated for C9H10N2O [M+H]+: 163.0866; Found: 163.0870.

References

  • Phillips, M. A. (1928). "The formation of 2-methylbenziminazoles". Journal of the Chemical Society, 2393-2399. URL:[Link]

  • "Development of Safe One-Pot Synthesis of N-1- and C-2-Substituted Benzimidazole via Reductive Cyclization of o-Nitroarylamine Using Na2S2O4". Organic Process Research & Development, 2012, 16(2), 325–334. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1,2-dimethyl-1H-1,3-benzodiazol-5-ol

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and compliant management of the chemical entities we handle. The compound 1,2-dimethyl-1H-1,3-benzodiazol-5-o...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and compliant management of the chemical entities we handle. The compound 1,2-dimethyl-1H-1,3-benzodiazol-5-ol, a substituted benzimidazole, requires meticulous handling and disposal due to its significant toxicological profile. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Adherence to these procedures is not merely a matter of compliance but a fundamental aspect of maintaining a safe laboratory environment for ourselves and our colleagues.

Core Directive: Hazard Assessment and Risk Mitigation

Understanding the inherent risks of a compound is the cornerstone of safe disposal. The Global Harmonized System (GHS) classification for 1,2-dimethyl-1H-1,3-benzodiazol-5-ol dictates the stringent precautions necessary for its handling.

Table 1: GHS Hazard Classification for 1,2-dimethyl-1H-1,3-benzodiazol-5-ol

Hazard Class Category Hazard Statement Signal Word
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed Danger
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin Danger
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled Danger
Serious Eye Irritation Category 2A H319: Causes serious eye irritation Danger
Hazardous to the Aquatic Environment, Acute Category 3 H402: Harmful to aquatic life Danger

Source: Sigma-Aldrich Safety Data Sheet.

This toxicity profile expressly prohibits disposal via standard laboratory drains or as common refuse.[1][2] The compound's aquatic toxicity further underscores the environmental imperative for containment and specialized disposal.

Personal Protective Equipment (PPE) - A Non-Negotiable Mandate

Due to the compound's acute dermal toxicity and potential for serious eye irritation, a robust PPE protocol is mandatory. All handling and disposal operations must be conducted within a certified chemical fume hood.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Chemical safety goggles and/or a full-face shield. Protects against splashes and aerosols that can cause serious eye irritation.[3][4]
Hand Chemical-resistant gloves (e.g., Nitrile). Prevents skin contact, a primary route of toxic exposure.[3]
Body Laboratory coat and, if splashing is likely, a chemical-resistant apron. Minimizes skin contact and contamination of personal clothing.[3]

| Respiratory | Use within a chemical fume hood. | Prevents inhalation of harmful vapors or aerosols.[3] |

Immediate First Aid Measures

In the event of accidental exposure, immediate and correct first aid is critical. All laboratory personnel must be familiar with the location and operation of emergency eyewash stations and safety showers.[4][5]

  • After Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]

  • After Skin Contact: Take off all contaminated clothing at once. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Call a physician immediately.[3]

  • After Eye Contact: Rinse out the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate attention from an ophthalmologist.

  • After Swallowing: If the person is conscious, give two glasses of water to drink. Do not induce vomiting. Seek immediate medical advice and call a poison center or doctor.

Waste Segregation: Preventing Unforeseen Reactions

Proper segregation of chemical waste is a critical control point to prevent dangerous reactions within a waste container. 1,2-dimethyl-1H-1,3-benzodiazol-5-ol waste must be handled as a dedicated hazardous waste stream.

Critical Incompatibilities: Based on the reactivity of related benzimidazole compounds, this waste must NOT be mixed with:

  • Strong Oxidizing Agents[4][6]

  • Acids[6]

  • Bases[6]

Mixing with these substances can lead to vigorous, exothermic reactions or the generation of toxic gases. All waste containing this compound should be collected in a designated "Non-Halogenated Organic Hazardous Waste" container.[1]

WasteSegregation Start Generate Waste Containing 1,2-dimethyl-1H-1,3-benzodiazol-5-ol Decision Is the waste mixed with other chemical streams? Start->Decision Incompatible Is it mixed with strong acids, bases, or oxidizers? Decision->Incompatible Yes CollectWaste Collect in a designated, properly labeled container for: 'Non-Halogenated Organic Hazardous Waste' Decision->CollectWaste No ConsultEHS STOP! Consult Institutional EHS Officer for Mixed Waste Profile Incompatible->ConsultEHS Yes Incompatible->CollectWaste No Final Securely Sealed & Labeled Hazardous Waste Container CollectWaste->Final

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol

The guiding principle for disposal is that all materials contaminated with 1,2-dimethyl-1H-1,3-benzodiazol-5-ol are considered hazardous waste and must be disposed of through an approved hazardous waste management program.[6][7]

Step 3.1: Waste Collection at the Source
  • Solid Waste: Collect unused or expired pure compounds, as well as grossly contaminated solid materials (e.g., weighing paper, pipette tips, gloves), directly into a designated hazardous waste container.[1] Do not leave residues in beakers or on benchtops.

  • Liquid Waste: Collect all solutions containing the compound into a compatible, sealable hazardous waste container. This includes reaction mixtures, mother liquors, and rinsates from cleaning contaminated glassware. A preliminary rinse of contaminated glassware should be collected as hazardous waste.

Step 3.2: Container Selection and Labeling
  • Container: Use a container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition, leak-proof, and has a secure, tight-fitting lid.[1][6]

  • Labeling: The container must be clearly and indelibly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste" .[1]

    • The full chemical name: "Waste 1,2-dimethyl-1H-1,3-benzodiazol-5-ol" .[1]

    • A clear list of all components and their approximate concentrations if it is a mixed waste stream.

    • The appropriate GHS hazard pictograms (e.g., Skull and Crossbones, Exclamation Mark).

Step 3.3: Temporary Storage (Satellite Accumulation)
  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8]

  • This area must be under the control of the laboratory personnel, at or near the point of generation.

  • Ensure the storage area is secure, well-ventilated, and provides secondary containment to capture any potential leaks.[9] Do not store with incompatible materials.[9]

Step 3.4: Final Disposal Arrangement
  • The only acceptable final disposal method for this compound is high-temperature incineration conducted at a licensed and approved hazardous waste facility.[1][10]

  • When the waste container is approximately 80% full, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[1]

  • Never attempt to treat this waste in the laboratory (e.g., via chemical neutralization) or dispose of it through any other means.

Emergency Procedures for Spills

Accidental spills must be managed promptly and safely, treating all spill cleanup materials as hazardous waste.[3]

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated (ensure fume hood is operational).

    • Wearing the full PPE detailed in Table 2, contain the spill.

    • Absorb the spill using an inert, non-combustible absorbent material such as vermiculite or dry sand.[1]

    • Carefully sweep or scoop the absorbent material into the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Immediately evacuate all personnel from the laboratory.

    • Alert others in the vicinity and secure the area to prevent entry.

    • Contact your institution's EHS department or emergency response team immediately.[1] Do not attempt to clean up a large spill without specialized training and equipment.

By integrating these procedures into your standard laboratory operations, you contribute directly to a culture of safety and environmental stewardship, ensuring that the pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Source: OAE Publishing Inc. URL: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • Aromatic Fragrances International, Safety Data Sheet. Source: Aromatic Fragrances International. URL: [Link]

  • Cole-Parmer, Material Safety Data Sheet for Benzimidazole, 98%. Source: Cole-Parmer. URL: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Source: Organic Chemistry Praktikum. URL: [Link]

  • University of Wisconsin–Madison, Chapter 7 Chemical Disposal Procedures. Source: University of Wisconsin–Madison. URL: [Link]

  • Cole-Parmer, Material Safety Data Sheet for 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. Source: Cole-Parmer. URL: [Link]

  • University of Cambridge, Disposal of Chemical Waste. Source: University of Cambridge Safety Office. URL: [Link]

  • University of Wisconsin–Madison, Appendix A Disposal Procedures by Chemical. Source: University of Wisconsin–Madison. URL: [Link]

  • New Jersey Department of Health, Hazardous Substance Fact Sheet for Benzimidazole, 4,5-Dichloro-2- (Trifluoromethyl)-. Source: NJ.gov. URL: [Link]

  • AiFChem, Product Overview for 1,2-Dimethyl-1H-benzo[d]imidazol-5-ol 95%. Source: BuyChemJapan. URL: [Link]

  • U.S. EPA, Management of Hazardous Waste Pharmaceuticals. Source: U.S. Environmental Protection Agency. URL: [Link]

  • U.S. FDA, How to Dispose of Unused Medicines. Source: U.S. Food and Drug Administration. URL: [Link]

  • Regulations.gov, Schedules of Controlled Substances: Placement of Butonitazene, Flunitazene, and Metodesnitazene in Schedule I. Source: Regulations.gov. URL: [Link]

  • Florida Department of Environmental Protection, List of Pharmaceuticals that are Potentially Hazardous Wastes when Discarded. Source: Florida DEP. URL: [Link]

  • RXinsider, Management Standards for Hazardous Waste Pharmaceuticals Q&A. Source: U.S. Environmental Protection Agency. URL: [Link]

  • U.S. FDA, Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Source: U.S. Food and Drug Administration. URL: [Link]

  • Regulations.gov, Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report. Source: Regulations.gov. URL: [Link]

Sources

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